molecular formula C5H8O3 B147727 2-Tetrahydrofuroic Acid CAS No. 16874-33-2

2-Tetrahydrofuroic Acid

カタログ番号: B147727
CAS番号: 16874-33-2
分子量: 116.11 g/mol
InChIキー: UJJLJRQIPMGXEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydro-2-furoic acid inhibits the programmed cell death of Xanthomonas campestris strains. It is a specific inhibitor of proline dehydrogenase, a mitochondrial flavoenzyme that oxidizes proline.>

特性

IUPAC Name

oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030927
Record name Tetrahydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Furancarboxylic acid, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16874-33-2
Record name (±)-Tetrahydro-2-furoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-furancarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16874-33-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furancarboxylic acid, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-furancarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDRO-2-FUROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ7M2QK6X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Tetrahydrofuroic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tetrahydrofuroic acid, a versatile heterocyclic carboxylic acid, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds and displays notable biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, resolution, and derivatization, and an exploration of its role as a proline dehydrogenase inhibitor. The information is presented to support researchers and professionals in drug discovery and development in harnessing the full potential of this important molecule.

Core Properties of this compound

This compound, also known as tetrahydrofuran-2-carboxylic acid, is a colorless to light yellow liquid.[1][2] It is an organic compound with the chemical formula C₅H₈O₃.[3] The racemic mixture is identified by the CAS number 16874-33-2 .[3] The individual enantiomers, (R)-(+)-tetrahydro-2-furoic acid and (S)-(-)-tetrahydro-2-furoic acid, are also commercially available and have distinct CAS numbers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
CAS Number 16874-33-2 (racemate)[3]
87392-05-0 ((R)-enantiomer)
87392-07-2 ((S)-enantiomer)[1]
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.12 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Density Approximately 1.209 g/mL at 25 °C[2]
Melting Point 21 °C[3]
Boiling Point 128-129 °C at 13 mmHg[2]
Solubility Soluble in water, chloroform, and methanol.

Synthesis and Chiral Resolution

The synthesis of this compound typically involves the reduction of furoic acid.[3] The resulting product is a racemic mixture, which can then be resolved into its constituent enantiomers if required for specific applications, such as in the development of chiral drugs.

Synthesis of Racemic this compound

The most common method for preparing racemic this compound is through the catalytic hydrogenation of 2-furoic acid.[3] This process reduces the furan ring to a tetrahydrofuran ring.

Materials:

  • 2-Furoic acid

  • Palladium-nickel on alumina catalyst[3]

  • Solvent (e.g., ethanol or water)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • Dissolve 2-furoic acid in a suitable solvent in a hydrogenation reactor.

  • Add the palladium-nickel on alumina catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Chiral Resolution of (±)-2-Tetrahydrofuroic Acid

Optically pure enantiomers of this compound are often required for pharmaceutical applications. The most common method for obtaining these is through classical resolution using a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.

Materials:

  • (±)-2-Tetrahydrofuroic acid

  • (S)-(-)-1-Phenylethylamine

  • Solvent (e.g., monochlorobenzene or a mixture of methylene chloride and ethyl acetate)[4]

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve (±)-2-tetrahydrofuroic acid in the chosen solvent. Add an equimolar amount of (S)-(-)-1-phenylethylamine. Heat the mixture until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature to facilitate the selective precipitation of one diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration. The optical purity can be enhanced by recrystallization from a suitable solvent.[4]

  • Decomposition of the Salt: Suspend the purified diastereomeric salt in water and acidify with HCl to a pH below 2.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.

  • Isolation of Enantiopure Acid: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the optically pure (R)-(+)- or (S)-(-)-2-tetrahydrofuroic acid.

G THFA This compound Activation Activation (e.g., CDI or SOCl₂) THFA->Activation Activated_THFA Activated THFA Intermediate Activation->Activated_THFA Amidation Amidation Activated_THFA->Amidation Diamine Diamine Intermediate Diamine->Amidation Alfuzosin Alfuzosin Amidation->Alfuzosin G Proline Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH P5C Pyrroline-5-Carboxylate (P5C) PRODH->P5C P5CDH P5C Dehydrogenase P5C->P5CDH Glutamate Glutamate P5CDH->Glutamate Inhibitor This compound Inhibitor->PRODH Inhibition

References

An In-depth Technical Guide to 2-Tetrahydrofuroic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Tetrahydrofuroic acid, a significant heterocyclic compound with applications in the pharmaceutical and agricultural industries. This document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis.

Molecular Structure and Nomenclature

This compound, a derivative of the saturated furan ring, tetrahydrofuran, is characterized by a carboxylic acid functional group at the second position of the ring. Its chemical formula is C₅H₈O₃.[1][2][3][4] The presence of a chiral center at the carbon atom to which the carboxyl group is attached gives rise to two enantiomers: (R)-(+)- and (S)-(-)-Tetrahydro-2-furoic acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is oxolane-2-carboxylic acid .[2][3] It is also commonly referred to as Tetrahydrofuran-2-carboxylic acid.[2][3]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

PropertyValueReferences
Molecular Formula C₅H₈O₃[1][5]
Molar Mass 116.12 g/mol [1][3][5]
Appearance Colorless to light yellow liquid[1][6][7]
Density 1.209 g/mL at 25 °C[1][5][6][8]
Melting Point 21 °C[3][5][6]
Boiling Point 128-129 °C at 13 mm Hg[1][5][6][8]
Flash Point 139 °C[5][6]
Water Solubility Soluble[5][6]
pKa 3.60 ± 0.20[5][6][9]
Refractive Index (n20/D) 1.46[1][5][6][8]

Biological and Chemical Significance

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical compounds.[3][8] Notably, it is a building block for drugs such as Alfuzosin, used to treat benign prostatic hyperplasia, and Terazosin, for managing hypertension.[1][3] The (R)-(+)-enantiomer is a key intermediate for the antibiotic faropenem and the antiviral baloxavir marboxil.[8]

In biochemical research, it is recognized as a specific inhibitor of proline dehydrogenase, a mitochondrial enzyme involved in proline metabolism.[1][6] This inhibitory action makes it a valuable tool for studying the role of this enzyme in various biological processes.[6] Furthermore, it has demonstrated the ability to inhibit the programmed cell death of Xanthomonas campestris strains, suggesting potential applications in agriculture.[1][6]

Experimental Protocols

The synthesis of this compound is primarily achieved through the hydrogenation of 2-furoic acid. The production of enantiomerically pure forms typically involves chiral resolution of the racemic mixture or asymmetric hydrogenation.

Synthesis of Racemic (±)-2-Tetrahydrofuroic Acid via Catalytic Hydrogenation

This protocol describes the reduction of 2-furoic acid to racemic this compound.

Materials:

  • 2-Furoic acid

  • Palladium on alumina (Pd/Al₂O₃) catalyst

  • Solvent (e.g., methanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 2-furoic acid in methanol.

  • Add the Pd/Al₂O₃ catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) until the hydrogen uptake ceases, indicating the completion of the reaction.[10]

  • Depressurize the reactor and filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude (±)-2-Tetrahydrofuroic acid.

  • The crude product can be further purified by distillation under reduced pressure.

Optical Resolution of (±)-2-Tetrahydrofuroic Acid

This protocol outlines the separation of the racemic mixture into its constituent enantiomers using a chiral resolving agent.[11]

Materials:

  • (±)-2-Tetrahydrofuroic acid

  • (S)-(-)-1-Phenylethylamine (or other suitable chiral amine)

  • Solvent (e.g., a mixture of methylene chloride and ethyl acetate)[11]

  • Hydrochloric acid (HCl) or other strong acid

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve (±)-2-Tetrahydrofuroic acid in the chosen solvent system.

  • Add an equimolar amount of the chiral resolving agent, (S)-(-)-1-phenylethylamine, to the solution.[11]

  • Stir the mixture. The diastereomeric salts will have different solubilities, leading to the precipitation of one diastereomer. The mixture may be heated to ensure complete dissolution and then slowly cooled to facilitate crystallization.[11]

  • Isolate the precipitated diastereomeric salt by filtration.

  • To recover the enantiomerically enriched acid, suspend the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH below 2.[12]

  • Extract the liberated free acid into an organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the optically active this compound.

  • The other enantiomer can be recovered from the mother liquor from the initial filtration by a similar acidification and extraction process.

Visualizations

The following diagrams illustrate key relationships and processes involving this compound.

G cluster_synthesis Synthetic Pathway cluster_resolution Optical Resolution 2-Furoic_Acid 2-Furoic Acid Racemic_THFA (±)-2-Tetrahydrofuroic Acid 2-Furoic_Acid->Racemic_THFA Hydrogenation (e.g., Pd/Al₂O₃, H₂) Racemic_THFA_res (±)-2-Tetrahydrofuroic Acid R_THFA (R)-(+)-2-Tetrahydrofuroic Acid Racemic_THFA_res->R_THFA Resolution with chiral amine S_THFA (S)-(-)-2-Tetrahydrofuroic Acid Racemic_THFA_res->S_THFA Resolution with chiral amine

Caption: Synthetic and resolution pathways for this compound.

G Start Start: Racemic (±)-2-Tetrahydrofuroic Acid in Solvent Add_Resolver Add Chiral Resolving Agent (e.g., (S)-(-)-1-Phenylethylamine) Start->Add_Resolver Form_Salts Formation of Diastereomeric Salts (R-acid/S-amine and S-acid/S-amine) Add_Resolver->Form_Salts Crystallize Crystallization of Less Soluble Salt Form_Salts->Crystallize Filter Filtration Crystallize->Filter Solid Solid: Diastereomeric Salt Crystals Filter->Solid Precipitate Liquid Liquid: Mother Liquor with Soluble Diastereomeric Salt Filter->Liquid Filtrate Acidify_Solid Acidify (pH < 2) & Extract Solid->Acidify_Solid Acidify_Liquid Acidify (pH < 2) & Extract Liquid->Acidify_Liquid Product1 Product 1: Enantiomerically Enriched Acid Acidify_Solid->Product1 Product2 Product 2: Other Enantiomer Acidify_Liquid->Product2

Caption: Experimental workflow for optical resolution.

G Proline Proline PDH Proline Dehydrogenase (PDH) (Mitochondrial Flavoenzyme) Proline->PDH Substrate P5C Δ¹-Pyrroline-5-carboxylate (P5C) PDH->P5C Oxidation THFA This compound THFA->Inhibition Specific Inhibitor Inhibition->PDH

Caption: Inhibition of Proline Dehydrogenase by this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Tetrahydrofuroic Acid from Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tetrahydrofuroic acid from furoic acid, a critical transformation for the production of various pharmaceutical intermediates. The document details multiple catalytic hydrogenation strategies, including methods to produce both racemic and enantiomerically enriched this compound. Experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in the practical application of these synthetic routes.

Introduction

This compound (THFA) is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of drugs such as alfuzosin, used for the treatment of benign prostatic hyperplasia.[1] The primary route to THFA is the catalytic hydrogenation of furoic acid, which involves the saturation of the furan ring. This guide explores various catalytic systems and methodologies to achieve this transformation efficiently and, where required, stereoselectively.

Catalytic Hydrogenation of Furoic Acid

The hydrogenation of the aromatic furan ring in furoic acid to its saturated tetrahydrofuran counterpart can be achieved through several catalytic methods. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, selectivity, and, in the case of asymmetric synthesis, enantioselectivity.

Synthesis of Racemic this compound

For applications where the chirality of this compound is not critical, several robust and high-yielding methods for the synthesis of the racemic mixture have been developed. These typically employ heterogeneous catalysts containing noble or base metals.

Data Summary for Racemic Synthesis

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Yield/Selectivity (%)Reference
Pd/CoOx-301 (H₂ balloon)-87-95[2]
PdAl₂O₃Room Temp.30HighHigh[2]
RhAl₂O₃403076-100-[2]
RuC403076-100-[2]
Pd(OH)₂C403076-100-[2]
Pd-Niγ-Al₂O₃2002596.8100[3]

Experimental Protocol: Hydrogenation using Pd-Ni/γ-Al₂O₃ Catalyst

This protocol is a representative example for the synthesis of racemic this compound based on reported literature[3].

1. Catalyst Preparation:

  • A supported Pd-Ni/γ-Al₂O₃ bimetallic catalyst is prepared, characterized, and activated according to established procedures.

2. Hydrogenation Reaction:

  • The hydrogenation is conducted in a fixed-bed microreactor.

  • The reactor is charged with the Pd-Ni/γ-Al₂O₃ catalyst.

  • A solution of furoic acid in a suitable solvent (e.g., water) is prepared.

  • The reaction is carried out under the following conditions:

    • Reaction Temperature: 200°C

    • Reaction Pressure: 2.5 MPa (25 bar)

    • H₂ Space Velocity: 4000 h⁻¹

    • Liquid Space Velocity of Furoic Acid: 8.0 h⁻¹

    • Molar ratio of H₂ to furoic acid: 50

3. Work-up and Analysis:

  • The reaction mixture is collected from the reactor outlet.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The conversion of furoic acid and the selectivity to this compound are determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Under optimal conditions, a conversion of up to 96.8% and a selectivity of 100% can be achieved.[3]

Enantioselective Synthesis of this compound

For the synthesis of specific enantiomers of this compound, which are often required for pharmaceutical applications, two primary strategies are employed: asymmetric hydrogenation and optical resolution of the racemic mixture.

Data Summary for Enantioselective Synthesis

MethodCatalyst/Resolving AgentChiral ModifierSolventYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric HydrogenationPalladium on AluminaCinchonidine-9532[1][2]
Asymmetric HydrogenationFerrocene-phosphine-MethanolQuantitative24-27[1][2]
Optical Resolution(S)-(-)-1-Phenylethylamine-Methylene chloride / Ethyl acetate3099[2][4]

Experimental Protocol 1: Enantioselective Hydrogenation of 2-Furoic Acid

This protocol describes the synthesis of optically active this compound via asymmetric hydrogenation using a chiral-modified palladium catalyst.[2]

Materials:

  • 2-Furoic acid

  • 5 wt% Palladium on Alumina (Pd/Al₂O₃) catalyst

  • Cinchonidine (chiral modifier)

  • Solvent (e.g., methanol)

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, dissolve 2-furoic acid in the chosen solvent.

  • Add the 5 wt% Pd/Al₂O₃ catalyst and the chiral modifier, cinchonidine.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 30 bar.[2]

  • Stir the reaction mixture at room temperature for 4 hours.[2]

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography to yield enantiomerically enriched this compound. A yield of 95% with a 32% enantiomeric excess has been reported.[1][2]

Experimental Protocol 2: Optical Resolution of (±)-Tetrahydro-2-furoic Acid

This protocol details the separation of enantiomers from a racemic mixture of this compound using a chiral resolving agent.[4]

Materials:

  • (±)-Tetrahydro-2-furoic acid

  • (S)-(-)-1-Phenylethylamine

  • Methylene chloride

  • Ethyl acetate

  • Concentrated Hydrochloric acid

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve (±)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml).[4]

  • Add (S)-(-)-1-phenylethylamine (121.2 g) dropwise to the solution.[4]

  • Heat the mixture to reflux for 15 minutes.[4]

  • Gradually cool the reaction mixture to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.[4]

  • Separate the precipitated crystals by filtration. The filtrate can be used for the recovery of the resolving agent.

  • Dry the crystals to obtain the primary diastereomeric salt.

  • Decompose the salt by treating it with an acid (e.g., hydrochloric acid) and extract the optically active this compound with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the optically pure this compound.

Visualizing the Process and Mechanism

To provide a clearer understanding of the synthesis and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

Experimental Workflow

G cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_workup Work-up cluster_purification Purification cluster_product Final Product Furoic Acid Furoic Acid Reaction Vessel Reaction Vessel Furoic Acid->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Catalyst Catalyst Catalyst->Reaction Vessel H2 Gas H2 Gas H2 Gas->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Solvent Removal Solvent Removal Filtration->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Purification Method Recrystallization or Chromatography Crude Product->Purification Method This compound This compound Purification Method->this compound

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism: Hydrogenation of the Furan Ring

The hydrogenation of the furan ring is believed to proceed through a stepwise addition of hydrogen atoms to the double bonds of the ring, mediated by the catalyst surface.

G cluster_legend Legend Furoic Acid Furoic Acid Dihydrofuroic Acid Dihydrofuroic Acid Furoic Acid->Dihydrofuroic Acid + H₂ (Catalyst) Tetrahydrofuroic Acid Tetrahydrofuroic Acid Dihydrofuroic Acid->Tetrahydrofuroic Acid + H₂ (Catalyst) Start Starting Material Intermediate Intermediate Product Final Product

Caption: Simplified reaction pathway for the hydrogenation of furoic acid.

Conclusion

The synthesis of this compound from furoic acid is a well-established and versatile transformation with multiple effective catalytic routes. For the production of racemic THFA, heterogeneous catalysts such as Pd-Ni/γ-Al₂O₃ offer high conversion and selectivity under optimized conditions. For enantiomerically pure THFA, both asymmetric hydrogenation using chiral-modified catalysts and classical resolution of the racemic mixture are viable strategies, with the choice depending on the desired enantiomeric purity and scalability of the process. This guide provides the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs in pharmaceutical research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the (R)- and (S)-Enantiomers of 2-Tetrahydrofuroic Acid

This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of this compound, crucial chiral building blocks in the pharmaceutical industry. This document details their physicochemical properties, synthesis, and resolution methods, with a focus on their application in drug development.

Physicochemical Properties

The distinct stereochemistry of the (R)- and (S)-enantiomers of this compound results in identical physical properties, such as melting and boiling points, but opposite optical rotation.

Property(R)-(+)-2-Tetrahydrofuroic Acid(S)-(-)-2-Tetrahydrofuroic AcidRacemic (±)-2-Tetrahydrofuroic Acid
CAS Number 87392-05-0[1][2][3]87392-07-2[4]16874-33-2[5]
Molecular Formula C₅H₈O₃[1][3][6]C₅H₈O₃[4][7]C₅H₈O₃[8]
Molecular Weight 116.12 g/mol [3]116.12 g/mol [4]116.12 g/mol [8]
Appearance Colorless to light yellow clear/viscous liquid[1][3][6][9][10]White or off-white powder or crystalline powder[7]Colorless to yellow viscous liquid[8][11]
Melting Point 128-129 °C at 13 mmHg (lit.)[1][3][6]21.0 °C[7]21 °C[8][11]
Boiling Point 128-129 °C at 13 mmHg (lit.)[3][12]244-251 °C (lit.)[4]128-129 °C at 13 mmHg (lit.)[5][8][11]
Density 1.209 g/mL at 25 °C (lit.)[3][12]1.2 g/mL at 25 °C (lit.)[4]1.209 g/mL at 25 °C (lit.)[5][8]
Refractive Index n20/D 1.46 (lit.)[3][12]n20/D 1.459 (lit.)[4]n20/D 1.46 (lit.)[5][8]
Specific Rotation [α]23/D +4°, c = 1 in methanol[3][12]Levorotatory[13]Not applicable

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process, primarily achieved through the resolution of a racemic mixture.

Preparation of Racemic (±)-2-Tetrahydrofuroic Acid

The most common method for synthesizing racemic this compound is through the catalytic hydrogenation of 2-furoic acid.[14][15] This process reduces the furan ring to a tetrahydrofuran ring.[14]

Chiral Resolution

Several strategies exist for separating the racemic mixture into its constituent enantiomers, including classical resolution, enzymatic resolution, and asymmetric hydrogenation.[15][16]

Classical Resolution via Diastereomeric Salt Formation: This widely used method involves reacting the racemic acid with a chiral resolving agent, typically an optically active amine like (S)-(-)-1-phenylethylamine.[15][16][17] This reaction forms a pair of diastereomeric salts which, due to their different physical properties such as solubility, can be separated by fractional crystallization.[16] The desired enantiomer is then recovered by decomposing the separated diastereomeric salt.[17]

G racemic (±)-Tetrahydrofuroic Acid (Racemic Mixture) salts Diastereomeric Salts ((R)-acid-(S)-amine and (S)-acid-(S)-amine) racemic->salts resolver Chiral Resolving Agent (e.g., (S)-(-)-1-phenylethylamine) resolver->salts separation Fractional Crystallization salts->separation salt_R Less Soluble Salt ((R)-acid-(S)-amine) separation->salt_R Precipitate salt_S More Soluble Salt ((S)-acid-(S)-amine in filtrate) separation->salt_S Mother Liquor decomposition Acidification salt_R->decomposition salt_S->decomposition acid_R (R)-(+)-2-Tetrahydrofuroic Acid acid_S (S)-(-)-2-Tetrahydrofuroic Acid decomposition->acid_R decomposition->acid_S

Fig. 1: Classical Resolution Workflow

Enzymatic Resolution: This method utilizes enzymes, such as lipases, for the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting acid from the unreacted ester enantiomer.[15]

Applications in Drug Development

The enantiomers of this compound are valuable chiral building blocks in the synthesis of various pharmaceuticals.[10] The specific stereochemistry of these molecules is often critical for their biological activity and efficacy.

  • (R)-(+)-2-Tetrahydrofuroic acid is a key intermediate in the synthesis of:

    • Faropenem: A β-lactam antibiotic.[1][3][6]

    • Baloxavir marboxil: An antiviral drug for influenza.[3]

    • Terazosin: A medication used to treat hypertension.[3]

  • (S)-(-)-2-Tetrahydrofuroic acid is also utilized in pharmaceutical synthesis, where its specific chirality is required.[4][13]

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_acid (R)-(+)-2-Tetrahydrofuroic Acid Faropenem Faropenem (Antibiotic) R_acid->Faropenem Baloxavir Baloxavir Marboxil (Antiviral) R_acid->Baloxavir Terazosin Terazosin (Antihypertensive) R_acid->Terazosin S_acid (S)-(-)-2-Tetrahydrofuroic Acid Pharma Other Pharmaceutical Intermediates S_acid->Pharma

References

Commercial Availability and Suppliers of 2-Tetrahydrofuroic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetrahydrofuroic acid (THFA), a heterocyclic carboxylic acid, is a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility spans the development of treatments for benign prostatic hyperplasia, bacterial infections, and viral illnesses. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and key considerations for its procurement and application in research and drug development.

Commercial Landscape and Key Suppliers

This compound is commercially available in its racemic form, as well as its separated (R)- and (S)-enantiomers. The enantiomerically pure forms are particularly crucial in the synthesis of stereospecific pharmaceuticals. A diverse range of chemical suppliers, from large multinational corporations to specialized manufacturers, offer this compound in various grades and quantities.

Key suppliers for this compound and its derivatives include:

  • Global Distributors: Companies like Sigma-Aldrich (Merck), Thermo Fisher Scientific, and TCI Chemicals offer a wide range of grades suitable for research and development, with detailed specifications and certificates of analysis readily available.

  • Manufacturers and Bulk Suppliers: Several manufacturers, particularly in China and India, specialize in the production of this compound and its intermediates. These suppliers are often the primary source for bulk quantities required for process development and commercial manufacturing. Notable suppliers on platforms like ChemicalBook and ECHEMI include companies such as Baoji Guokang Healthchem Co., Ltd., Zhuozhou Wenxi Import and Export Co., Ltd., and Simson Pharma Limited.[1][2][3]

  • Specialized Chiral Chemistry Suppliers: Companies focusing on chiral technologies and intermediates are excellent sources for the enantiomerically pure (R)-(+)- and (S)-(-)-2-Tetrahydrofuroic acid.

Procurement and Sourcing Workflow

The process of sourcing and procuring this compound for research and development can be streamlined by following a logical workflow. This ensures the acquisition of the appropriate quality and quantity of the material for the intended application.

Sourcing_and_Procurement_Workflow Figure 1: Sourcing and Procurement Workflow for this compound Define_Requirements Define Requirements (Racemic vs. Enantiopure, Grade, Quantity) Identify_Suppliers Identify Potential Suppliers (Databases, Online Marketplaces, Literature) Define_Requirements->Identify_Suppliers Request_Quotes_Info Request Quotes and Technical Information (CoA, Specifications, Lead Times) Identify_Suppliers->Request_Quotes_Info Evaluate_Suppliers Evaluate Suppliers (Quality, Cost, Reliability, Technical Support) Request_Quotes_Info->Evaluate_Suppliers Select_Supplier Select Supplier and Place Order Evaluate_Suppliers->Select_Supplier Receive_and_Verify Receive and Verify Material (QC Testing, Documentation Review) Select_Supplier->Receive_and_Verify Store_Properly Store Material Under Recommended Conditions Receive_and_Verify->Store_Properly

Caption: Figure 1: A generalized workflow for the sourcing and procurement of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available this compound, including typical purity levels, pricing, and physical properties.

Table 1: Typical Commercial Grades and Purity of this compound

GradeTypical PurityCommon Applications
Research Grade≥97% - 99%Laboratory research, synthetic route development
Pharmaceutical Intermediate≥99%Process development, scale-up, API synthesis
Custom SynthesisAs per client specificationSpecialized applications requiring higher purity or specific impurity profiles

Table 2: Indicative Pricing for this compound

FormQuantityIndicative Price (USD)Supplier Type
Racemic25 g$40 - $75Global Distributor[4]
Racemic1 kg$10 - $100Manufacturer/Bulk Supplier[1]
(R)-(+)-enantiomer5 g~$175Global Distributor[5]
(S)-(-)-enantiomer1 kgVaries significantly based on supplierManufacturer/Bulk Supplier

Note: Prices are indicative and subject to change based on market conditions, purity, and supplier.

Table 3: Key Physicochemical Properties of this compound

PropertyValue
CAS Number16874-33-2 (Racemic)
Molecular FormulaC5H8O3
Molecular Weight116.12 g/mol
Boiling Point128-129 °C at 13 mmHg[1]
Density~1.209 g/mL at 25 °C[1]
Refractive Index~1.46 at 20 °C[1]
AppearanceColorless to light yellow liquid[6]

Key Applications in Drug Development and Associated Experimental Protocols

This compound is a critical starting material or intermediate in the synthesis of several marketed drugs.

Synthesis of Alfuzosin

Alfuzosin, a treatment for benign prostatic hyperplasia, is synthesized using this compound. The synthesis involves the acylation of a diamine intermediate with 2-tetrahydrofuroyl chloride, which is derived from this compound.

Experimental Protocol: Synthesis of Alfuzosin from N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine and this compound [7]

  • Activation of this compound: A mixture of N,N'-dicyclohexylcarbodiimide (1.2 eq) and this compound (1.2 eq) is stirred in methylene chloride at 0-5 °C.

  • Amide Coupling: To this mixture, N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine (1.0 eq) is added, and stirring is continued at 0-5 °C for 1 hour.

  • Work-up: The byproduct, dicyclohexylurea, is removed by filtration. Water is added to the filtrate, and the pH is adjusted to 4.0-4.5. The organic layer is discarded, and the pH of the aqueous layer is raised to 10-10.5 with aqueous sodium hydroxide.

  • Extraction and Isolation: The aqueous layer is extracted with methylene chloride. The organic extract is concentrated, and the resulting oily mass is stirred with acetone to afford Alfuzosin. The product is collected by filtration and dried under vacuum.

Synthesis of Faropenem

The (R)-(+)-enantiomer of this compound is a key chiral building block for the synthesis of Faropenem, a β-lactam antibiotic.[8]

Experimental Protocol: Condensation Step in Faropenem Synthesis [5]

  • Reaction Setup: To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) in anhydrous tetrahydrofuran, sodium sulfite and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester are added.

  • Catalysis: A composite Lewis acid catalyst of anhydrous aluminum trichloride and boron trifluoride diethyl etherate is added.

  • Reaction Conditions: The mixture is stirred at 40°C to facilitate the condensation reaction, forming a key thioester adduct intermediate.

Synthesis of Baloxavir Marboxil

The influenza antiviral drug, Baloxavir marboxil, utilizes (R)-tetrahydrofuran-2-carboxylic acid in a diastereomeric resolution step to obtain a key chiral intermediate.[1]

Experimental Protocol: Chiral Resolution for a Baloxavir Intermediate [1]

  • Diastereomeric Salt Formation: A racemic intermediate is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form diastereomeric salts.

  • Precipitation: The diastereomers are precipitated from the reaction mixture.

  • Separation and Liberation of Chiral Amine: The desired diastereomer is isolated, and the tetrahydrofuroyl group is removed by treatment with a base such as DBU in ethanol at room temperature.

  • Isolation: The desired chiral amine intermediate is then obtained by precipitation.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step in proline catabolism.[9][10] The inhibition of PRODH is a target of interest in cancer research, as the proline cycle has been implicated in the metabolic rewiring of cancer cells.[10]

Proline_Catabolism_Inhibition Figure 2: Inhibition of Proline Dehydrogenase by this compound Proline Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH Substrate P5C Δ¹-Pyrroline-5-Carboxylate (P5C) PRODH->P5C Catalyzes oxidation THFA This compound THFA->PRODH Inhibits

Caption: Figure 2: this compound as an inhibitor of proline dehydrogenase (PRODH).

Conclusion

This compound, in both its racemic and enantiomerically pure forms, is a readily available and critical intermediate for the pharmaceutical industry. A thorough understanding of the supplier landscape, coupled with a systematic procurement strategy, is essential for researchers and drug development professionals. The detailed experimental protocols and insights into its biological activity provided in this guide serve as a valuable resource for the effective utilization of this versatile chemical building block.

References

A Comprehensive Technical Guide to the Safety of 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical compounds is paramount. This in-depth guide provides a detailed overview of the safety information for 2-Tetrahydrofuroic acid (CAS No. 16874-33-2), a key reagent in the synthesis of various pharmaceutical compounds. This document consolidates data from multiple safety data sheets (SDS) to offer a comprehensive resource for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Molecular Formula C5H8O3[1][2][3][4][5]
Molecular Weight 116.12 g/mol [1][2][3]
Appearance Clear, viscous liquid; Colorless to light yellow[2][6][7][8]
Boiling Point 243.2 ± 0.0 °C at 760 mmHg[1]
128 - 129 °C at 13 mmHg[2][6][7][8]
237 - 243 °C[2][9]
Melting Point 21 °C[1][7][8]
Density 1.3 ± 0.1 g/cm³[1]
1.209 g/mL at 25 °C[6][7][8]
Flash Point 113.2 ± 18.9 °C[1]
139 °C[7]
113 °C (closed cup)[9][10]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[1]
Water Solubility Soluble[7][8]
Refractive Index n20/D 1.46[6][7][10]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table outlines its GHS hazard classifications and associated statements.

Hazard ClassificationGHS CategoryHazard Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[2][3][4][5][9][11][12]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[2][5][12]

The signal word for this compound is Danger .[2][3][4][9][10][11][12]

Hazard_Identification cluster_product This compound cluster_hazards GHS Hazard Classifications Product CAS: 16874-33-2 H302 H302: Harmful if swallowed Product->H302 H314 H314: Causes severe skin burns and eye damage Product->H314

Hazard Identification for this compound

Toxicological Information

The toxicological data for this compound is limited. Most safety data sheets indicate that comprehensive toxicological studies have not been conducted.

Toxicity EndpointResult
Acute Toxicity (Oral) No data available.[13]
Acute Toxicity (Dermal) No data available.[13]
Acute Toxicity (Inhalation) No data available.[13]
Skin Corrosion/Irritation No data available.[13]
Serious Eye Damage/Irritation No data available.[13]
Respiratory or Skin Sensitization No data available.[5][13]
Germ Cell Mutagenicity No data available.[5][13]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2][3][8]
Reproductive Toxicity No data available.[3][5]
Specific Target Organ Toxicity (Single Exposure) Inhalation may cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[3][5]
Aspiration Hazard No data available.[3][5]

Experimental Protocols

Detailed experimental protocols for the toxicological and physical-chemical data are not provided in the reviewed Safety Data Sheets. The presented data is typically generated according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but specific study details are not publicly available in these documents.

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following diagram outlines the recommended procedures.

First_Aid_Measures cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure to This compound Inhalation Inhalation: Remove to fresh air. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Rinse skin with water/shower. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Action Seek Immediate Medical Attention Inhalation->Action Skin_Contact->Action Eye_Contact->Action Ingestion->Action

First-Aid Procedures for Exposure

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[2][3]

  • Inhalation: If breathing is difficult, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][14]

  • Skin Contact: Immediately take off all contaminated clothing.[2][14] Rinse the skin with water or shower.[2][14] Wash off with soap and plenty of water.[2][13]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][14] If present and easy to do, remove contact lenses.[2][14] Continue rinsing.[2][14]

  • Ingestion: Do NOT induce vomiting.[2][14] Rinse mouth with water.[2][13] Never give anything by mouth to an unconscious person.[2][13][14]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4][14]

  • Wash hands thoroughly after handling.[2][14]

  • Use in a well-ventilated area or under a fume hood.[8][13]

  • Wear appropriate personal protective equipment (PPE).[2][4][14]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[2][3][4][13]

  • Store in a cool place.[3][4]

  • Store locked up.[2][4][14]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[3][4][13]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

Personal_Protective_Equipment cluster_ppe Recommended Personal Protective Equipment Handler Researcher/ Scientist Eye_Protection Eye/Face Protection: Safety glasses with side-shields or goggles. Faceshield. Handler->Eye_Protection Hand_Protection Hand Protection: Impervious gloves. Handler->Hand_Protection Body_Protection Body Protection: Protective clothing. Lab coat. Handler->Body_Protection Respiratory_Protection Respiratory Protection: Use a respirator with an appropriate filter if ventilation is inadequate. Handler->Respiratory_Protection

Recommended Personal Protective Equipment
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4][5][13][14]

  • Skin Protection: Handle with impervious gloves.[2][3][4] Wear protective clothing.[2][4][5]

  • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.[2][3][4][5][8][13]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][5][13]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides.[2][13]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3][13][14]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[2][3] Ensure adequate ventilation.[2][3] Evacuate personnel to safe areas.[2][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.[2][3]

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[2] Keep in suitable, closed containers for disposal.[2][3]

References

The Unseen Precursor: A Technical Guide to the Natural Occurrence and Analysis of 2-Tetrahydrofuroic Acid's Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Tetrahydrofuroic acid (THFA) is a valuable building block in the pharmaceutical industry, notably in the synthesis of drugs like the antibiotic faropenem and the benign prostatic hyperplasia treatment alfuzosin. While direct evidence of this compound as a naturally occurring compound is absent from current scientific literature, its core chemical scaffold, the tetrahydrofuran ring, is a ubiquitous and vital motif in a vast array of natural products. Furthermore, its immediate synthetic precursor, 2-furoic acid, is found in various natural and food sources. This technical guide delves into the natural occurrence of the tetrahydrofuran moiety in key natural products, the biosynthesis of these structures, and the natural sources and microbial degradation of 2-furoic acid. The guide also provides detailed experimental protocols for the extraction and quantification of 2-furoic acid, which are foundational for any investigation into its saturated analogue, this compound.

Natural Occurrence of the Tetrahydrofuran Ring: A Pervasive Structural Motif

The tetrahydrofuran ring is a fundamental structural component in numerous biologically active natural products, spanning from complex marine polyketides to plant-derived lignans. These compounds exhibit a wide range of pharmacological activities, making the tetrahydrofuran moiety a significant pharmacophore in drug discovery.

Tetrahydrofuran-Containing Lignans in Plants

Lignans are a large group of polyphenolic compounds found in plants, many of which possess a tetrahydrofuran core. These compounds are biosynthesized from phenylpropanoid precursors. Notable examples include:

  • Lariciresinol: A furan-type lignan found in various plants, including Norway spruce and sesame seeds. It is an intermediate in the biosynthesis of other important lignans.

  • Clemastanin B: A tetrahydrofuran lignan with potential biological activities.

The biosynthesis of these lignans involves the oxidative dimerization of monolignols like coniferyl alcohol, followed by stereoselective reduction and cyclization steps mediated by specific enzymes.

Marine-Derived Natural Products

The marine environment is a rich source of structurally diverse and biologically active natural products, many of which feature the tetrahydrofuran ring. These include:

  • Polyether Ionophores: A class of antibiotics produced by various bacteria, such as Streptomyces species. Monensin, for example, contains multiple tetrahydrofuran and tetrahydropyran rings and is used as an anticoccidial agent in poultry.

  • Annonaceous Acetogenins: A family of polyketides isolated from plants of the Annonaceae family, some of which are also found in marine organisms. These compounds often contain one or more tetrahydrofuran rings and exhibit potent cytotoxic and pesticidal activities.

The prevalence of the tetrahydrofuran ring in these diverse and potent natural products underscores its importance as a stable and versatile scaffold for the evolution of biological activity.

Natural Occurrence and Quantitative Data of 2-Furoic Acid

2-Furoic acid, the unsaturated precursor to this compound, is found in various natural and processed sources. It is recognized as a flavoring agent in the food industry and is also a product of microbial metabolism.[1]

Presence in Foods

2-Furoic acid is most notably formed during the thermal processing of food, particularly in the roasting of coffee beans.[1] It is generated from the degradation of sugars and other carbohydrates.[1] The concentration of 2-furoic acid in coffee and other food products can vary significantly depending on the processing conditions.

Table 1: Quantitative Data of 2-Furoic Acid in Coffee

Coffee TypeRoasting LevelConcentration (mg/kg)Reference
ArabicaLight to DarkUp to 205[1]
VariousRoasted8.0 - 8.4 (in brew)[2]
Microbial Production and Degradation

Certain microorganisms are known to produce and metabolize 2-furoic acid. The nematode-trapping fungus Dactylellina haptotyla produces 2-furoic acid, which exhibits nematicidal activity. On the other hand, bacteria like Pseudomonas putida can utilize 2-furoic acid as a sole carbon and energy source, degrading it through a specific metabolic pathway.[1]

Biosynthesis and Degradation Pathways

Biosynthesis of Tetrahydrofuran Lignans

The biosynthesis of tetrahydrofuran lignans originates from the phenylpropanoid pathway. The key steps involve the stereospecific coupling of two coniferyl alcohol molecules, mediated by dirigent proteins, to form pinoresinol. Pinoresinol then undergoes a series of enzymatic reductions to yield lariciresinol, a key intermediate with a tetrahydrofuran ring.

Lignan_Biosynthesis Coniferyl Alcohol (x2) Coniferyl Alcohol (x2) Pinoresinol Pinoresinol Coniferyl Alcohol (x2)->Pinoresinol Dirigent Protein Oxidative Coupling Lariciresinol (Tetrahydrofuran ring) Lariciresinol (Tetrahydrofuran ring) Pinoresinol->Lariciresinol (Tetrahydrofuran ring) Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol (Tetrahydrofuran ring)->Secoisolariciresinol PLR

Caption: Biosynthesis pathway of tetrahydrofuran lignans.

Microbial Degradation of 2-Furoic Acid

Pseudomonas putida degrades 2-furoic acid by first activating it to 2-furoyl-CoA. This is followed by hydroxylation, ring cleavage, and further enzymatic steps to ultimately yield intermediates of the central metabolism, such as 2-oxoglutarate, which can enter the TCA cycle.[3]

Furoic_Acid_Degradation 2-Furoic Acid 2-Furoic Acid 2-Furoyl-CoA 2-Furoyl-CoA 2-Furoic Acid->2-Furoyl-CoA Furoyl-CoA Synthetase 5-Hydroxy-2-furoyl-CoA 5-Hydroxy-2-furoyl-CoA 2-Furoyl-CoA->5-Hydroxy-2-furoyl-CoA Furoyl-CoA Dehydrogenase Ring Cleavage & further steps Ring Cleavage & further steps 5-Hydroxy-2-furoyl-CoA->Ring Cleavage & further steps 2-Oxoglutarate 2-Oxoglutarate Ring Cleavage & further steps->2-Oxoglutarate TCA Cycle TCA Cycle 2-Oxoglutarate->TCA Cycle

Caption: Microbial degradation pathway of 2-furoic acid.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and analysis of 2-furoic acid from a solid matrix like coffee, which can be adapted for other sample types.

Extraction of 2-Furoic Acid from Roasted Coffee Beans

This protocol is based on a heat-assisted shaking method which has been shown to be efficient for extracting furan derivatives from coffee.[2]

Materials:

  • Ground roasted coffee beans

  • Distilled water

  • 2 mL microcentrifuge tubes

  • Thermomixer or water bath with shaking capabilities

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 50 mg of ground roasted coffee into a 2 mL microcentrifuge tube.

  • Add 1 mL of distilled water to the tube.

  • Securely cap the tube and place it in a thermomixer.

  • Incubate the sample at 60°C for 10 minutes with shaking at 1000 rpm.

  • After incubation, centrifuge the tube at 14,000 rpm for 15 minutes at 5°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of 2-Furoic Acid

This method utilizes reverse-phase HPLC with UV detection for the quantification of 2-furoic acid.[2]

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a diode array detector (DAD).

  • Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a compatible pre-column.

  • Mobile Phase A: 0.1% acetic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-2.5 min: 100% A

    • 2.5-10 min: Linear gradient to 16% B

    • 10-10.5 min: Linear gradient to 100% B

    • 10.5-15 min: Hold at 100% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2-furoic acid (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by diluting with the initial mobile phase composition (100% A).

  • Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of 2-furoic acid against the concentration of the standards. Determine the concentration of 2-furoic acid in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_extraction Extraction cluster_analysis HPLC Analysis Sample (e.g., Coffee) Sample (e.g., Coffee) Add Water Add Water Sample (e.g., Coffee)->Add Water Heat & Shake (60°C, 10 min) Heat & Shake (60°C, 10 min) Add Water->Heat & Shake (60°C, 10 min) Centrifuge (14,000 rpm, 15 min) Centrifuge (14,000 rpm, 15 min) Heat & Shake (60°C, 10 min)->Centrifuge (14,000 rpm, 15 min) Collect Supernatant Collect Supernatant Centrifuge (14,000 rpm, 15 min)->Collect Supernatant Filter (0.45 µm) Filter (0.45 µm) Collect Supernatant->Filter (0.45 µm) Sample_Extract Sample Extract Filter (0.45 µm)->Sample_Extract HPLC_System HPLC System Sample_Extract->HPLC_System Data_Analysis Data Analysis HPLC_System->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: General workflow for extraction and HPLC analysis.

Conclusion

While this compound itself has not been identified as a natural product, its core tetrahydrofuran structure is a cornerstone of many biologically significant natural compounds. Understanding the natural occurrence and biosynthesis of these related molecules provides valuable context for researchers in drug development. Furthermore, the established presence of its precursor, 2-furoic acid, in food and microbial systems, along with well-defined analytical methods for its detection, offers a solid foundation for future investigations. The methodologies and data presented in this guide are intended to support researchers in exploring the broader chemical and biological landscape surrounding this important synthetic intermediate.

References

2-Tetrahydrofuroic Acid in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a common and often essential functional group for target engagement, can introduce challenges such as poor metabolic stability, limited membrane permeability, and potential for toxicity.[1][2][3] This has led to the exploration of carboxylic acid bioisosteres, structural mimics that retain the desired biological activity while improving the overall drug-like properties of a molecule.[4][5][6][7] Among these, 2-Tetrahydrofuroic acid (2-THFA) has emerged as a valuable scaffold. This technical guide provides a comprehensive review of 2-THFA in medicinal chemistry, covering its physicochemical properties, synthesis, and applications, with a focus on its role as a carboxylic acid isostere in approved and investigational drugs.

Physicochemical Properties of this compound and Comparison with Other Carboxylic Acid Isosteres

This compound offers a unique combination of properties that make it an attractive surrogate for a simple carboxylic acid. Its saturated heterocyclic ring structure imparts a different conformational profile and alters its polarity and acidity compared to a simple alkyl or aryl carboxylic acid. A summary of its key physicochemical properties is presented below, alongside a comparison with other common carboxylic acid bioisosteres.

PropertyThis compoundBenzoic AcidTetrazole-1-acetic acidHydroxamic Acid (generic)Acylsulfonamide (generic)
Molecular Weight ( g/mol ) 116.12[8]122.12[9]128.09[10]VariesVaries
pKa ~3.60[6][11][12][13]~4.20[8][9][14][15]~4.7-5.9[2][16]~8-9[4][17]~3.5-7.6[1][4][5][7][18]
logP ~0.25[6]~1.87~ -0.7[10]VariesVaries
Boiling Point (°C) 243.2 @ 760 mmHg[6][19]249[15]---
Melting Point (°C) 21[8][11][19]121-123[15]180-183--
Solubility in Water Soluble[8][11]Slightly Soluble[9]---

Synthesis of this compound

Both racemic and enantiomerically pure forms of this compound are accessible through various synthetic routes. The choice of method depends on the desired stereochemistry, which is often crucial for biological activity.

Racemic Synthesis

The most common method for preparing racemic this compound is the catalytic hydrogenation of 2-furoic acid. This reaction reduces the furan ring to a tetrahydrofuran ring.[17][20]

Chiral Synthesis: Optical Resolution

Optically pure enantiomers of this compound are typically obtained through the resolution of the racemic mixture. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.[21][22][23]

Experimental Protocols

Detailed Protocol for Optical Resolution of (±)-2-Tetrahydrofuroic Acid

This protocol describes the resolution of racemic this compound using (S)-(-)-1-phenylethylamine as the resolving agent to obtain the (S)-enantiomer.

Materials:

  • (±)-2-Tetrahydrofuroic acid

  • (S)-(-)-1-Phenylethylamine

  • Methanol

  • 5M Hydrochloric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in methanol.

    • In a separate flask, dissolve (S)-(-)-1-phenylethylamine (1.0 eq) in methanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to facilitate crystallization of the diastereomeric salt. Further cooling in an ice bath can enhance crystallization.

  • Separation of Diastereomers:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected crystals in water and add 5M hydrochloric acid until the pH is acidic (pH ~2), which will protonate the carboxylic acid and dissolve the salt.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-(-)-2-tetrahydrofuroic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Detailed Protocol for Amide Bond Formation using EDC/HOBt Coupling

This protocol outlines the coupling of (S)-2-tetrahydrofuroic acid with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[24][25][26][27]

Materials:

  • (S)-2-Tetrahydrofuroic acid

  • Primary amine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-tetrahydrofuroic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Add the primary amine (1.0-1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Coupling Reaction:

    • Add DIPEA (2.0 eq) dropwise to the stirred solution.

    • Slowly add EDC hydrochloride (1.1 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Applications of this compound in Medicinal Chemistry

The this compound moiety has been successfully incorporated into several clinically used drugs, demonstrating its utility in improving pharmacokinetic and/or pharmacodynamic properties.

Antiviral Agents: Baloxavir Marboxil

Baloxavir marboxil (Xofluza®) is an antiviral drug used for the treatment of influenza A and B.[1] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid. The mechanism of action involves the inhibition of the cap-dependent endonuclease activity of the viral polymerase, a crucial enzyme for viral gene transcription.[5][11][28] This "cap-snatching" inhibition prevents the virus from hijacking host cell mRNA to initiate its own replication.[1][29]

Baloxavir_Mechanism cluster_virus Influenza Virus Replication cluster_host Host Cell Viral_Polymerase_Complex Viral Polymerase Complex (PA, PB1, PB2) Cap_Snatching Cap-Snatching Viral_Polymerase_Complex->Cap_Snatching Endonuclease Activity (PA subunit) Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Protein_Production Viral Protein Production Viral_mRNA_Synthesis->Viral_Protein_Production New_Virions New Virions Viral_Protein_Production->New_Virions Host_pre_mRNA Host pre-mRNA (with 5' cap) Host_pre_mRNA->Cap_Snatching Baloxavir_Marboxil Baloxavir Marboxil (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Metabolism Baloxavir_Acid->Cap_Snatching Inhibition

Mechanism of action of Baloxavir Marboxil.
Antibacterial Agents: Faropenem

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class.[4][12] Its mechanism of action is the inhibition of bacterial cell wall synthesis.[7][8][9] Specifically, faropenem covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][14][18][19] The disruption of the cell wall integrity leads to bacterial cell lysis and death. The (R)-tetrahydrofuran-2-carboxylic acid moiety is a key component of faropenem.[30]

Faropenem_Mechanism cluster_bacteria Bacterial Cell Wall Synthesis Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Cross_linking Peptidoglycan Cross-linking Peptidoglycan_Precursors->Peptidoglycan_Cross_linking Catalyzed by Penicillin_Binding_Proteins Penicillin-Binding Proteins (PBPs) Penicillin_Binding_Proteins->Peptidoglycan_Cross_linking Stable_Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Cross_linking->Stable_Cell_Wall Cell_Lysis Cell Lysis (Bacterial Death) Faropenem Faropenem Faropenem->Penicillin_Binding_Proteins Inhibition

Mechanism of action of Faropenem.
Other Therapeutic Areas

The this compound scaffold is also found in drugs for other indications, such as alfuzosin and terazosin, which are used in the treatment of benign prostatic hyperplasia.[20]

Conclusion

This compound has proven to be a versatile and valuable building block in medicinal chemistry. Its utility as a carboxylic acid bioisostere allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to the development of safer and more effective drugs. The successful incorporation of this moiety into approved drugs for various therapeutic areas underscores its importance and provides a strong rationale for its continued use in drug design and development. The synthetic accessibility of both racemic and chiral forms of 2-THFA further enhances its appeal to medicinal chemists. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of well-characterized bioisosteres like this compound will remain a critical aspect of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tetrahydrofuroic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final drug product. Therefore, the development of efficient and highly selective methods for its preparation is of significant interest to the pharmaceutical and fine chemical industries. These application notes provide detailed protocols for three key methodologies for the enantioselective synthesis of (R)-Tetrahydrofuroic acid: classical resolution of a racemic mixture, enzymatic kinetic resolution, and catalytic asymmetric hydrogenation.

Methodology Overview

The selection of a synthetic route to (R)-Tetrahydrofuroic acid depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the required level of enantiopurity. Below is a summary of the three distinct approaches detailed in this document.

  • Classical Resolution via Diastereomeric Salt Formation: This method involves the reaction of racemic tetrahydrofuroic acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation through fractional crystallization. Subsequent acidification of the separated diastereomeric salt yields the desired enantiomerically enriched (R)-Tetrahydrofuroic acid.

  • Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze the hydrolysis of one enantiomer of a racemic ester of tetrahydrofuroic acid. This results in the formation of the desired (R)-acid while the unreacted (S)-ester can be separated.

  • Catalytic Asymmetric Hydrogenation: This approach involves the direct hydrogenation of 2-furoic acid using a chiral transition metal catalyst, such as a Ruthenium- or Rhodium-based complex. The chiral ligand on the metal center directs the hydrogenation to occur preferentially on one face of the substrate, leading to the formation of (R)-Tetrahydrofuroic acid with high enantiomeric excess.

Data Presentation

The following table summarizes the key quantitative data for the different enantioselective synthesis methods of (R)-Tetrahydrofuroic acid, allowing for easy comparison of their effectiveness.

MethodStarting MaterialReagent/CatalystYield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Classical Resolution(±)-Tetrahydrofuroic acid(S)-(-)-1-Phenylethylamine~30-40>98Well-established, high ee achievable with multiple recrystallizations.Theoretical maximum yield of 50%, can be labor-intensive.
Enzymatic Kinetic ResolutionEthyl (±)-tetrahydrofuran-2-carboxylateAspergillus melleus protease~45>94High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50%, requires screening of enzymes.
Catalytic Asymmetric Hydrogenation2-Furoic acidRu(II)-BINAP catalyst>95Up to 99High yield and enantioselectivity in a single step, atom-economical.Requires specialized high-pressure equipment, expensive catalysts.

Experimental Protocols

Classical Resolution of (±)-Tetrahydrofuroic Acid

This protocol describes the resolution of racemic tetrahydrofuroic acid using (S)-(-)-1-phenylethylamine as the resolving agent.

Materials:

  • (±)-Tetrahydrofuroic acid

  • (S)-(-)-1-Phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Formation of Diastereomeric Salts:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-tetrahydrofuroic acid in 100 mL of methanol.

    • To this solution, add 10.4 g of (S)-(-)-1-phenylethylamine dropwise with stirring.

    • Heat the mixture to reflux for 30 minutes to ensure complete salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-tetrahydrofuroic acid with (S)-(-)-1-phenylethylamine is less soluble and will start to crystallize.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol.

    • To improve the enantiomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.

  • Liberation of (R)-Tetrahydrofuroic Acid:

    • Dissolve the recrystallized diastereomeric salt in 50 mL of water.

    • Acidify the solution to pH 1-2 by the slow addition of 1 M HCl with stirring.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (R)-Tetrahydrofuroic acid.

  • Analysis:

    • Determine the yield and measure the optical rotation.

    • Determine the enantiomeric excess (ee) by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.

classical_resolution_workflow racemic_acid (±)-Tetrahydrofuroic Acid salt_formation Formation of Diastereomeric Salts racemic_acid->salt_formation chiral_amine (S)-(-)-1-Phenylethylamine chiral_amine->salt_formation diastereomeric_salts Diastereomeric Salts ((R)-acid-(S)-amine and (S)-acid-(S)-amine) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Salt ((R)-acid-(S)-amine) fractional_crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Salt ((S)-acid-(S)-amine) in solution fractional_crystallization->more_soluble_salt Filtrate acidification Acidification (HCl) less_soluble_salt->acidification s_acid_recovery Recovery of (S)-acid (optional) more_soluble_salt->s_acid_recovery r_acid (R)-Tetrahydrofuroic Acid acidification->r_acid

Caption: Workflow for Classical Resolution.

Enzymatic Kinetic Resolution of Ethyl (±)-tetrahydrofuran-2-carboxylate

This protocol is based on the enantioselective hydrolysis of racemic ethyl tetrahydrofuran-2-carboxylate using a protease from Aspergillus melleus.

Materials:

  • Ethyl (±)-tetrahydrofuran-2-carboxylate

  • Aspergillus melleus protease

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • pH meter

  • Stirred reaction vessel

Procedure:

  • Enzymatic Hydrolysis:

    • In a temperature-controlled reaction vessel, prepare a solution of 5.0 g of ethyl (±)-tetrahydrofuran-2-carboxylate in 100 mL of 0.1 M potassium phosphate buffer (pH 7.0).

    • Add 100 mg of Aspergillus melleus protease to the solution.

    • Stir the mixture at 30 °C and monitor the progress of the reaction by measuring the consumption of NaOH (using a pH-stat or periodic titration) required to maintain the pH at 7.0.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • The combined organic layers contain both the unreacted (S)-ester and the (R)-acid.

    • To separate them, extract the organic layer with a 1 M sodium bicarbonate solution (3 x 30 mL). The (R)-acid will move to the aqueous basic layer as its sodium salt.

    • The organic layer now contains the unreacted (S)-ester. Dry this layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the (S)-ester.

    • Acidify the combined aqueous bicarbonate layers to pH 2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Dry the organic layer containing the (R)-acid over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (R)-Tetrahydrofuroic acid.

  • Analysis:

    • Determine the yield of the (R)-acid and the recovered (S)-ester.

    • Determine the enantiomeric excess of both the acid and the ester by chiral HPLC.

enzymatic_resolution_workflow racemic_ester Ethyl (±)-tetrahydrofuran- 2-carboxylate hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis enzyme Aspergillus melleus protease enzyme->hydrolysis mixture Mixture of: (R)-Tetrahydrofuroic Acid and (S)-Ester hydrolysis->mixture extraction Extraction and Separation mixture->extraction r_acid (R)-Tetrahydrofuroic Acid extraction->r_acid Aqueous phase (after basification and re-acidification) s_ester (S)-Ester (unreacted) extraction->s_ester Organic phase

Caption: Workflow for Enzymatic Kinetic Resolution.

Catalytic Asymmetric Hydrogenation of 2-Furoic Acid

This protocol describes the asymmetric hydrogenation of 2-furoic acid using a Ru(II)-BINAP catalyst.

Materials:

  • 2-Furoic acid

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • Methanol (degassed)

  • High-pressure autoclave equipped with a stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [RuCl₂(benzene)]₂ and (R)-BINAP in a 1:1.1 molar ratio relative to Ru.

    • Add degassed methanol to dissolve the components.

    • Stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Asymmetric Hydrogenation:

    • In a high-pressure autoclave, place a solution of 2-furoic acid in degassed methanol. The substrate-to-catalyst ratio (S/C) is typically between 100 and 1000.

    • Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

    • Seal the autoclave, purge it several times with hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

    • Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (if the setup allows).

  • Work-up:

    • After the reaction is complete (typically after 12-24 hours), cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to remove the catalyst.

  • Analysis:

    • Determine the yield of the product.

    • Determine the enantiomeric excess by chiral HPLC.

asymmetric_hydrogenation_workflow furoic_acid 2-Furoic Acid hydrogenation Asymmetric Hydrogenation furoic_acid->hydrogenation catalyst (R)-Ru-BINAP Catalyst catalyst->hydrogenation hydrogen H₂ (high pressure) hydrogen->hydrogenation r_acid (R)-Tetrahydrofuroic Acid hydrogenation->r_acid

Caption: Workflow for Asymmetric Hydrogenation.

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetrahydrofuroic acid (THFA) is a pivotal chiral building block in the synthesis of numerous pharmaceutical compounds. Its enantiomers often exhibit distinct pharmacological activities, making the acquisition of enantiomerically pure forms essential for drug development and efficacy. For instance, optically active THFA is a key intermediate in the production of drugs such as the antibiotic faropenem and terazosin, which is used for treating hypertension.[1][2] This document provides detailed application notes and protocols for the most common and effective methods for the chiral resolution of racemic this compound.

Overview of Resolution Strategies

The primary methods for obtaining enantiopure this compound from a racemic mixture include classical chemical resolution, enzymatic kinetic resolution, and chromatographic separation.

  • Classical Chemical Resolution: This widely-used technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent).[3][4] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization.[2][3] After separation, the desired enantiomer of the acid is recovered by decomposing the salt.

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer in the racemic mixture.[5][6] For THFA, this usually involves the enzymatic hydrolysis of a racemic ester derivative. The enzyme selectively hydrolyzes one ester enantiomer to the acid, leaving the other ester enantiomer unreacted. The resulting acid and unreacted ester can then be separated.[7][8]

  • Chromatographic Separation: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP), can directly separate the enantiomers of racemic this compound or its derivatives.[3][9] This method is highly effective for both analytical and preparative-scale separations.

Data Presentation: Comparison of Resolution Methods

The following tables summarize quantitative data from various resolution and asymmetric synthesis methods for this compound.

Table 1: Classical Chemical Resolution via Diastereomeric Salt Formation

Resolving Agent Solvent System Yield (%) Optical Purity (ee, %) Reference(s)
(S)-(-)-1-Phenylethylamine Methylene chloride / Ethyl acetate 30 99 [10]
(S)-(-)-1-Phenylethylamine Monochlorobenzene 41 (primary crystals) 74 [11]
L-Phenylalaninol Acetone / Ethyl acetate 32 99.7 [12]
Brucine Not specified Method Mentioned Not specified [11]
1-Cyclohexylethylamine Not specified Method Mentioned Not specified [5][11]

| 1-(1-Naphthyl)ethylamine | Not specified | Method Mentioned | Not specified |[5][11] |

Table 2: Enzymatic Resolution

Enzyme Source Substrate Key Result Reference(s)
Bacillus aryabhattai WZZ10 (R,S)-2-Tetrahydrofuroic acid ethyl ester (S)-ester ee ≥96% at 58% conversion [7]

| Lipases (general) | Racemic ester of THFA | Kinetic resolution method |[5][8] |

Table 3: Asymmetric Hydrogenation of 2-Furoic Acid (Alternative to Resolution)

Catalyst System Chiral Modifier Solvent Yield (%) Enantiomeric Excess (ee, %) Reference(s)
Palladium on Alumina Cinchonidine Not specified 95 32 [1][10]

| Ferrocene-phosphine | None | Methanol | Quantitative | 24-27 |[1][10] |

Experimental Protocols & Workflows

Method 1: Classical Chemical Resolution

This protocol describes the resolution of (±)-2-tetrahydrofuroic acid using (S)-(-)-1-phenylethylamine as the resolving agent. The principle relies on the differential solubility of the two diastereomeric salts formed.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic (±)-2-Tetrahydrofuroic Acid mix Mix and Heat to Dissolve racemic->mix resolver (S)-(-)-1-Phenylethylamine resolver->mix solvent Solvent (e.g., Methylene Chloride/ Ethyl Acetate) solvent->mix cool Cool Slowly to Crystallize mix->cool filtration Filter to Separate Crystals and Mother Liquor cool->filtration crystals Less Soluble Diastereomeric Salt ((S)-acid • (S)-amine) filtration->crystals mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt ((R)-acid • (S)-amine) filtration->mother_liquor acid_treat Decompose Salt (e.g., with HCl) crystals->acid_treat extraction Extract with Organic Solvent acid_treat->extraction pure_enantiomer Pure (S)-(-)-THFA extraction->pure_enantiomer G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Work-up and Separation cluster_2 Step 3: Final Product Isolation racemic_ester (±)-THFA Ester reaction Incubate with Stirring (Monitor Conversion) racemic_ester->reaction enzyme Lipase (e.g., CAL-B, Lipase PS) enzyme->reaction buffer Aqueous Buffer (e.g., Phosphate pH 7.0) buffer->reaction stop_reaction Stop Reaction at ~50% Conversion (e.g., Filter off Enzyme) reaction->stop_reaction extraction Liquid-Liquid Extraction stop_reaction->extraction acid_prod (R)-2-Tetrahydrofuroic Acid (in aqueous phase after basification) extraction->acid_prod ester_unreacted (S)-2-Tetrahydrofuroic Acid Ester (in organic phase) extraction->ester_unreacted hydrolysis Chemical Hydrolysis (e.g., NaOH, then HCl) ester_unreacted->hydrolysis pure_s_acid Pure (S)-2-Tetrahydrofuroic Acid hydrolysis->pure_s_acid

References

Application Notes and Protocols for the Synthesis of Alfuzosin Utilizing 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of Alfuzosin, an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1] The core of the synthesis involves the coupling of 2-Tetrahydrofuroic acid with the key intermediate, N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine. This document outlines various synthetic strategies for this key coupling reaction, including methods involving the formation of mixed anhydrides, direct amidation, and esterification followed by amidation. Quantitative data from representative procedures are summarized, and detailed experimental protocols are provided. Additionally, logical workflow diagrams are presented to visualize the synthetic pathways.

Introduction

Alfuzosin is a quinazoline-based compound that selectively blocks α1-adrenergic receptors in the lower urinary tract, leading to smooth muscle relaxation in the bladder neck and prostate. A critical step in the synthesis of Alfuzosin is the formation of an amide bond between this compound and the diamine side chain attached to the 4-amino-6,7-dimethoxyquinazoline core. Several methods have been developed to achieve this transformation efficiently and with high purity. This document details the most common and effective approaches.

Synthetic Strategies and Signaling Pathways

The synthesis of Alfuzosin from this compound is a convergent synthesis, where the quinazoline core and the sidechain are prepared separately and then coupled. The key intermediate for the quinazoline portion is 4-amino-2-chloro-6,7-dimethoxyquinazoline.[2] The sidechain is derived from this compound.

The overall synthetic logic involves two main stages:

  • Synthesis of the Key Diamine Intermediate: N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine is synthesized from 4-amino-2-chloro-6,7-dimethoxyquinazoline.

  • Coupling with this compound: The diamine intermediate is then acylated with this compound or its activated derivative to yield Alfuzosin.

Below is a diagram illustrating the general synthetic workflow.

Alfuzosin_Synthesis_Workflow A 4-Amino-2-chloro-6,7-dimethoxyquinazoline C Intermediate (IV) A->C B 3-Methylaminopropionitrile B->C D N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine (V) C->D Hydrogenation (e.g., Raney Nickel) F Alfuzosin D->F Coupling E This compound G Activation E->G G->F

Caption: General workflow for the synthesis of Alfuzosin.

Quantitative Data Summary

The following table summarizes quantitative data for different methods of coupling this compound with the diamine intermediate to synthesize Alfuzosin.

MethodActivating/Coupling AgentSolventYield (%)Purity (HPLC)Reference
Mixed Anhydride (Pivaloyl Chloride)Pivaloyl ChlorideMethylene Chloride7399.39%[3][4]
Mixed Anhydride (Ethyl Chloroformate)Ethyl ChloroformateMethylene Chloride7599.97%[4]
Direct Coupling (DCC)N,N'-DicyclohexylcarbodiimideMethylene Chloride7599.97%[4]
Esterification followed by AmidationMethanol / Sulfuric AcidMethanol / Isoamyl Alcohol95 (amide formation step)>99% (intermediate)[5]

Experimental Protocols

Protocol 1: Synthesis of Alfuzosin via Mixed Anhydride Formation with Pivaloyl Chloride

This protocol involves the activation of this compound with pivaloyl chloride to form a mixed anhydride, which then reacts with the diamine intermediate.[3][4]

Workflow Diagram:

Mixed_Anhydride_Pivaloyl cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Work-up and Isolation A This compound + Triethylamine in Methylene Chloride C Mixed Anhydride Intermediate A->C B Pivaloyl Chloride B->C Addition at -10 to -5 °C E Alfuzosin (Crude) C->E D Diamine Intermediate (V) D->E Addition F Aqueous Work-up (pH adjustment) E->F G Extraction with Methylene Chloride F->G H Crystallization from Acetone G->H I Alfuzosin (Pure) H->I

Caption: Workflow for Alfuzosin synthesis via pivaloyl chloride mixed anhydride.

Materials:

  • This compound

  • Triethylamine

  • Pivaloyl chloride

  • N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine

  • Methylene chloride

  • Aqueous sodium hydroxide solution

  • Acetone

Procedure:

  • To a solution of this compound (21.92 g, 0.189 mol) and triethylamine (19.10 g, 0.189 mol) in methylene chloride (300 ml), add pivaloyl chloride (20.7 g, 0.172 mol) at a temperature of -10 to -5 °C.[3]

  • Stir the reaction mixture for 30 minutes at -10 to -5 °C to ensure the complete formation of the mixed anhydride.[3]

  • Add N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine (50 g, 0.172 mol) to the reaction mixture and continue stirring for an additional hour at the same temperature.[3]

  • Upon completion of the reaction, add water to the reaction mass and adjust the pH to 4.0-4.5.[3]

  • Separate the organic layer and discard it. Raise the pH of the aqueous layer to 10-10.5 using an aqueous sodium hydroxide solution.[3]

  • Extract the aqueous layer with methylene chloride.[3]

  • Concentrate the methylene chloride extract to obtain an oily residue.

  • Stir the oily mass with acetone to induce crystallization of Alfuzosin.[3]

  • Filter the product and dry it under a vacuum to yield Alfuzosin.

Protocol 2: Synthesis of Alfuzosin via Esterification and Amidation

This method involves the initial conversion of this compound to its methyl ester, followed by amidation with the diamine intermediate.[5]

Workflow Diagram:

Esterification_Amidation cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amidation cluster_step3 Step 3: Final Condensation A This compound in Methanol C Methyl Tetrahydro-2-furoate A->C B Sulfuric Acid (catalyst) B->C Stir at 25-35 °C E Tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide C->E D N-methyl propane 1,3-diamine D->E Stir at 40-45 °C G Alfuzosin E->G F 4-Amino-2-chloro-6,7-dimethoxyquinazoline F->G Reflux in Isoamyl Alcohol

Caption: Workflow for Alfuzosin synthesis via esterification and amidation.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric acid

  • N-methyl propane 1,3-diamine

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • Isoamyl alcohol

Procedure:

  • Preparation of Tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide:

    • To a solution of this compound (35.0 kg, 1.0 mol equiv.) in methanol (350 L), add concentrated sulfuric acid (1.68 L, 0.1 mol equiv.).[5]

    • Stir the resulting solution at 25 to 35°C for 4 hours.[5]

    • Add N-methyl propane 1,3-diamine (29.47 kg) to the mixture and stir for an additional 36 hours at 40 to 45°C.[5]

    • Concentrate the reaction mixture to remove methanol by distillation.

  • Synthesis of Alfuzosin:

    • Condense the resulting Tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide with 4-amino-2-chloro-6,7-dimethoxyquinazoline in isoamyl alcohol at reflux temperature.[5]

    • After the reaction is complete, cool the mixture and isolate the Alfuzosin product.

Concluding Remarks

The synthesis of Alfuzosin using this compound can be accomplished through several effective methods. The choice of a particular synthetic route will depend on factors such as the desired scale of production, cost of reagents, and required purity of the final product. The mixed anhydride methods offer high yields and purity and are well-suited for laboratory-scale synthesis. The esterification-amidation route provides an alternative that avoids the use of more reactive coupling agents and may be advantageous for larger-scale production. All the described methods are robust and have been successfully applied in the synthesis of this important pharmaceutical agent.

References

Application Notes and Protocols: 2-Tetrahydrofuroic Acid as a Precursor for Terazosin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the management of benign prostatic hyperplasia (BPH) and hypertension.[1] The synthesis of Terazosin involves the coupling of a quinazoline derivative with a piperazine moiety. A key precursor in a common and efficient synthesis route is 2-tetrahydrofuroic acid. This document provides detailed application notes and protocols for the synthesis of Terazosin, starting from this compound, intended for use by researchers, scientists, and professionals in drug development. The process involves a two-step synthesis: first, the formation of the intermediate N-(2-tetrahydrofuroyl)piperazine, followed by its reaction with 4-amino-2-chloro-6,7-dimethoxyquinazoline to yield Terazosin.

Synthesis Pathway

The overall synthesis pathway from this compound to Terazosin is illustrated below. The first step involves the amidation of this compound with piperazine to form the key intermediate, 1-(2-tetrahydrofuroyl)piperazine. This intermediate is then coupled with 4-amino-2-chloro-6,7-dimethoxyquinazoline in the second step to produce Terazosin.

Synthesis_Pathway 2-Tetrahydrofuroic_Acid This compound Intermediate 1-(2-Tetrahydrofuroyl)piperazine 2-Tetrahydrofuroic_Acid->Intermediate + Piperazine Piperazine Piperazine Piperazine->Intermediate Terazosin Terazosin Intermediate->Terazosin + Quinazoline derivative Quinazoline 4-Amino-2-chloro- 6,7-dimethoxyquinazoline Quinazoline->Terazosin Terazosin_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Terazosin Synthesis Start_Step1 Start: this compound + Piperazine Reaction1 Amidation Reaction (Chloroform, RT, 5h) Start_Step1->Reaction1 Workup1 Workup: - Extraction - Washing - Drying - Solvent Evaporation Reaction1->Workup1 Intermediate_Product Product: 1-(2-Tetrahydrofuroyl)piperazine Workup1->Intermediate_Product Start_Step2 Start: 1-(2-Tetrahydrofuroyl)piperazine + 4-Amino-2-chloro-6,7-dimethoxyquinazoline Intermediate_Product->Start_Step2 Intermediate Used in Step 2 Reaction2 Coupling Reaction (Polar Solvent + Water, Reflux) Start_Step2->Reaction2 Workup2 Workup: - Cooling - Filtration - Washing - Drying Reaction2->Workup2 Final_Product Final Product: Terazosin HCl Dihydrate Workup2->Final_Product

References

Application of (R)-(+)-2-Tetrahydrofuroic Acid in the Synthesis of Faropenem: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Faropenem is a potent, broad-spectrum β-lactam antibiotic belonging to the penem class. A critical chiral building block in the synthesis of Faropenem is (R)-(+)-2-Tetrahydrofuroic acid. Its specific stereochemistry is essential for the ultimate biological activity of the antibiotic, which functions by inhibiting bacterial cell wall synthesis.[1] This document provides detailed application notes and experimental protocols for the synthesis of Faropenem, with a specific focus on the utilization of (R)-(+)-2-Tetrahydrofuroic acid and its derivatives. These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmaceutical synthesis.

Overview of the Synthetic Pathway

The synthesis of Faropenem sodium from (R)-(+)-2-Tetrahydrofuroic acid involves a multi-step process. The key stages include the preparation of the activated thioester of (R)-(+)-2-Tetrahydrofuroic acid, its condensation with the β-lactam core, intramolecular Wittig cyclization to form the penem ring system, and subsequent deprotection steps to yield the final active pharmaceutical ingredient (API).[2][3]

Faropenem_Synthesis_Pathway A (R)-(+)-2-Tetrahydrofuroic acid B R-(+)-thio-tetrahydrofuran- 2-carboxylic acid derivative A->B Thionation D Intermediate I (Thioester Adduct) B->D C 4-AA ((3R,4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl] -4-acetoxyazetidin-2-one) C->D Condensation E Intermediate II (Acylated Thioester) D->E Acylation with Allyl oxalyl chloride F Intermediate III (Protected Faropenem Allyl Ester) E->F Intramolecular Wittig Cyclization G Faropenem Allyl Ester F->G Hydroxyl Deprotection H Faropenem Sodium G->H Palladium-catalyzed Deallylation

Figure 1: Overall synthetic pathway of Faropenem Sodium.

Data Presentation: Summary of Reaction Steps and Yields

The following table summarizes the key reaction steps in the synthesis of Faropenem, along with reported yields and key reagents.

Step No.ReactionKey ReagentsTypical YieldReference
1Preparation of R-(+)-thio-tetrahydrofuran-2-carboxylic acid derivative(R)-(+)-2-Tetrahydrofuroic acid, Thionyl chloride, TriphenylmethanethiolNot specifiedGeneral knowledge
2Condensation4-AA, R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester, Sodium sulfite, AlCl₃, BF₃·OEt₂~87% (crude)[4]
3AcylationIntermediate I, Allyl oxalyl chloride, TriethylamineHigh (not specified)[2][4]
4Intramolecular Wittig CyclizationIntermediate II, Triethyl phosphite~55-65%[4]
5Hydroxyl DeprotectionIntermediate III, Ammonium bifluoride66%[5]
6Deallylation and Salt FormationFaropenem allyl ester, Triphenylphosphine, Tetrakis(triphenylphosphine)palladium(0), Sodium 2-ethylhexanoate79-96%[2][5]
7PurificationCrude Faropenem sodium, Water, Acetone>90% recovery[2][6]

Experimental Protocols

Step 1: Preparation of R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester

This protocol describes the conversion of (R)-(+)-2-Tetrahydrofuroic acid to its activated thioester, a crucial reagent for the subsequent condensation step.

Materials:

  • (R)-(+)-2-Tetrahydrofuroic acid

  • Thionyl chloride

  • Triphenylmethanethiol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of (R)-(+)-2-Tetrahydrofuroic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of triphenylmethanethiol and pyridine in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Thioester_Preparation_Workflow cluster_0 Acid Chloride Formation cluster_1 Thioesterification cluster_2 Work-up and Purification A Dissolve (R)-(+)-2-Tetrahydrofuroic acid in DCM B Add Thionyl chloride at 0°C A->B C Stir at room temperature for 2h B->C D Concentrate under reduced pressure C->D E Dissolve acid chloride in DCM at 0°C D->E F Add Triphenylmethanethiol and Pyridine in DCM E->F G Stir at room temperature overnight F->G H Wash with H₂O, NaHCO₃, Brine G->H I Dry over Na₂SO₄ and concentrate H->I J Column Chromatography I->J K Pure Thioester J->K

Figure 2: Workflow for the preparation of the thioester derivative.

Step 2: Condensation of 4-AA with R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester

This step involves the formation of the thioester adduct (Intermediate I) by reacting the β-lactam core (4-AA) with the activated 2-Tetrahydrofuroic acid derivative.

Materials:

  • (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA)

  • R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester

  • Sodium sulfite

  • Anhydrous aluminum trichloride (AlCl₃)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a solution of 4-AA (28.7 g, 0.1 mol) in anhydrous THF (100 ml), add sodium sulfite (7.9 g, 0.12 mol) and R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester (43.0 g, 0.12 mol).[2]

  • Add a composite Lewis acid catalyst of anhydrous aluminum trichloride (24 g, 0.18 mol) and boron trifluoride diethyl etherate (10 ml).[2]

  • Stir the mixture at 40°C for 24 hours.[2][4]

  • After completion of the reaction (monitored by TLC), cool the reaction mixture to 0°C.

  • Slowly add 100 ml of saturated sodium bicarbonate solution, ensuring the temperature does not exceed 10°C.[4]

  • Remove THF under reduced pressure.

  • Add 200 ml of ethyl acetate to the residue and filter to remove solids.

  • Separate the organic phase and extract the aqueous phase again with 100 ml of ethyl acetate.

  • Combine the organic phases, wash successively with 100 ml of water and 100 ml of saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness to obtain Intermediate I as an oily matter (yield: ~31.4 g).[4]

Step 3: Acylation of Intermediate I

Intermediate I is acylated with allyl oxalyl chloride to yield Intermediate II.

Materials:

  • Intermediate I

  • Allyl oxalyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate I (22.0 g, 0.061 mol) in anhydrous DCM (100 ml) and cool to 0°C.[4]

  • Slowly add allyl oxalyl chloride (14.6 g, 0.098 mol) dropwise.[4]

  • After the addition is complete, add a solution of triethylamine (14.5 ml) in DCM dropwise, maintaining the temperature between 0-5°C.[4]

  • Stir the reaction for 2 hours at 0-5°C.

  • Upon reaction completion (monitored by TLC), add 100 ml of water and stir.

  • Separate the organic phase and wash successively with 50 ml of saturated sodium bicarbonate solution, 50 ml of water, and 50 ml of saturated brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness to obtain Intermediate II as a colorless oil (yield: ~25.6 g).[4]

Step 4: Intramolecular Wittig Cyclization

The penem ring system is constructed via an intramolecular Wittig cyclization of Intermediate II to form the protected Faropenem allyl ester (Intermediate III).

Materials:

  • Intermediate II

  • Triethyl phosphite

  • Toluene

Procedure:

  • Dissolve Intermediate II in triethyl phosphite.[2]

  • Heat the mixture to induce the intramolecular Wittig reaction. The reaction is typically carried out in a high-boiling solvent like toluene at 100-110°C for 20-24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product (Intermediate III) is then purified, often by column chromatography.

Step 5: Hydroxyl Deprotection

The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function is removed to yield Faropenem allyl ester.

Materials:

  • Intermediate III (Protected Faropenem Allyl Ester)

  • Ammonium bifluoride

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • 5% Sodium bicarbonate solution

Procedure:

  • To a solution of Intermediate III (150 g, 0.342 mol) in DMF (400 ml), add ammonium bifluoride (59.5 g, 1.025 mmol).[5]

  • Heat the reaction mixture to 55-60°C and stir for 5 hours.[5]

  • After the reaction is complete, filter the mixture.

  • To the filtrate, add 800 ml of water and extract with ethyl acetate (3 x 200 ml).

  • Wash the combined organic phases with 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is purified by recrystallization from petroleum ether/ethyl acetate to give Faropenem allyl ester as a yellow solid (yield: 73 g, 66%).[5]

Step 6: Deallylation and Salt Formation

The final steps involve the removal of the allyl ester protecting group and formation of the sodium salt of Faropenem.

Materials:

  • Faropenem allyl ester

  • Triphenylphosphine

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium 2-ethylhexanoate solution (0.5M in ethyl acetate)

  • Dichloromethane (DCM)

  • Water

  • Acetone

Procedure:

  • To a solution of Faropenem allyl ester (73 g, 0.224 mol) in DCM (438 ml), add triphenylphosphine (6.5 g) and tetrakis(triphenylphosphine)palladium(0) (6.5 g).[2][5]

  • Add a 0.5M solution of sodium 2-ethylhexanoate in ethyl acetate (438 ml).[2]

  • Stir the mixture at room temperature for 1 hour.[2]

  • Upon completion of the reaction, add water (15 ml) and stir for 30 minutes.[2]

  • Collect the resulting solid by suction filtration. This is the crude Faropenem sodium.

Step 7: Purification of Faropenem Sodium

The crude Faropenem sodium is purified by recrystallization to obtain the final product with high purity.

Materials:

  • Crude Faropenem sodium

  • Deionized water

  • Activated carbon

  • Acetone

Procedure:

  • Dissolve the crude Faropenem sodium (e.g., 50 g) in deionized water (200 ml) at 25-30°C.[2]

  • Add activated carbon (e.g., 5 g) and stir for 30 minutes for decolorization.[2]

  • Filter the solution to remove the activated carbon.

  • Add the filtrate to acetone (e.g., 1500 ml) and stir for 10 minutes.[2]

  • Cool the mixture to 0-2°C to induce crystallization.[2]

  • Filter the precipitated solid, wash with acetone, and dry under reduced pressure to yield pure Faropenem sodium.

  • A typical yield for the final deallylation and purification is around 79-96%, with a purity of >99%.[5][7]

Purification_Workflow A Dissolve Crude Faropenem Sodium in Deionized Water B Add Activated Carbon A->B C Stir for 30 minutes (Decolorization) B->C D Filter to Remove Carbon C->D E Add Filtrate to Acetone D->E F Stir and Cool to 0-2°C (Crystallization) E->F G Filter Precipitate F->G H Wash with Acetone G->H I Dry under Reduced Pressure H->I J Pure Faropenem Sodium (>99% Purity) I->J

Figure 3: Workflow for the purification of Faropenem Sodium.

Conclusion

The synthesis of Faropenem is a complex but well-established process where (R)-(+)-2-Tetrahydrofuroic acid serves as an indispensable chiral precursor. The detailed protocols and data presented in this document provide a comprehensive guide for researchers in the field of antibiotic synthesis. Adherence to the described methodologies, with careful control of reaction conditions, is crucial for achieving high yields and purity of the final Faropenem sodium product.

References

The Role of (R)-Tetrahydrofuroic Acid in the Synthesis of Baloxavir Marboxil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the critical role of (R)-Tetrahydrofuroic acid in the synthesis of Baloxavir marboxil, a potent antiviral agent for the treatment of influenza. (R)-Tetrahydrofuroic acid serves as a chiral resolving agent for the separation of diastereomers of a key tricyclic intermediate, ensuring the stereochemical purity of the final active pharmaceutical ingredient (API). These application notes provide a comprehensive overview of the synthesis, with a focus on the diastereomeric resolution step, including detailed experimental protocols, quantitative data, and process diagrams to support research and development in antiviral drug synthesis.

Introduction

Baloxavir marboxil is a first-in-class inhibitor of the cap-dependent endonuclease of the influenza virus, representing a significant advancement in antiviral therapy. The molecule possesses two chiral centers, making its stereoselective synthesis a key challenge. The required (R,S) configuration of the final product necessitates a robust method for controlling stereochemistry during the manufacturing process. One established industrial route involves the synthesis of a racemic key intermediate, followed by a classical resolution to isolate the desired enantiomer. This is where (R)-Tetrahydrofuroic acid plays a pivotal role. By reacting the racemic intermediate with this chiral acid, a mixture of diastereomers is formed, which can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure intermediate required for the final steps of the Baloxavir marboxil synthesis.

Synthesis Overview

The synthesis of Baloxavir marboxil can be conceptually divided into the synthesis of two key fragments, followed by their coupling and final modification. The critical stereocenter is introduced via the resolution of a racemic tricyclic pyridotriazine intermediate.

Key Intermediates:
  • Fragment A (Racemic): (±)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione

  • Chiral Resolving Agent: (R)-Tetrahydrofuroic acid

  • Resolved Fragment A: (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione

  • Fragment B: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the resolved Fragment A.

StepReactantsProductYield (%)Purity (%)Enantiomeric Excess (ee %)Reference
Synthesis of Racemic Fragment A 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid ethyl ester, 2-(2-aminoethoxy)acetaldehyde dimethyl acetal(±)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione~80-90>95N/A[1][3]
Diastereomeric Salt Formation and Resolution (±)-Fragment A, (R)-Tetrahydrofuroic acid, Propylphosphonic anhydride (T3P), Pyridine, Ethyl AcetateDiastereomeric amide mixture, followed by selective crystallization of the desired (R,R)-diastereomer45.4 (over two steps)>99>99[1]
Removal of Chiral Auxiliary (R,R)-diastereomeric amide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Ethyl Acetate(R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione89.9>99>99[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic Fragment A

This protocol describes the synthesis of the racemic precursor to be resolved.

Materials:

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid ethyl ester

  • 2-(2-aminoethoxy)acetaldehyde dimethyl acetal

  • Toluene

  • Acetic Acid

Procedure:

  • To a solution of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid ethyl ester in toluene, add 2-(2-aminoethoxy)acetaldehyde dimethyl acetal and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product is then subjected to a cyclization step, typically by heating in a suitable solvent, to afford the racemic tricyclic intermediate.

  • Purify the product by recrystallization or column chromatography to yield (±)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione.

Protocol 2: Diastereomeric Resolution with (R)-Tetrahydrofuroic Acid

This protocol details the key resolution step.

Materials:

  • (±)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione (Racemic Fragment A)

  • (R)-Tetrahydrofuroic acid

  • Propylphosphonic anhydride (T3P)

  • Pyridine

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve Racemic Fragment A in ethyl acetate.

  • Add pyridine to the solution.

  • In a separate flask, dissolve (R)-Tetrahydrofuroic acid in ethyl acetate.

  • Add the solution of (R)-Tetrahydrofuroic acid to the solution of Racemic Fragment A.

  • Add a solution of T3P in ethyl acetate dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature and monitor the formation of the diastereomeric amides by TLC or LC-MS.

  • Upon completion, the desired (R,R)-diastereomer will selectively precipitate from the solution.

  • Filter the solid and wash with cold ethyl acetate.

  • The collected solid can be further purified by slurrying in a suitable solvent to enhance diastereomeric purity.[1]

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the liberation of the enantiomerically pure Fragment A.

Materials:

  • (R,R)-diastereomeric amide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl Acetate (EtOAc)

  • Ethanol (EtOH)

Procedure:

  • Suspend the purified (R,R)-diastereomeric amide in a mixture of ethyl acetate and ethanol.[3]

  • Add DBU to the suspension at room temperature.[3]

  • Stir the mixture for approximately 30 minutes.[3]

  • Monitor the cleavage of the amide bond by TLC or LC-MS.

  • Once the reaction is complete, the product, (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][2]oxazino[3,4-c]pyrido[2,1-f][1][2][3]triazine-6,8-dione, can be isolated by standard workup procedures, which may include washing with aqueous acid to remove DBU, followed by extraction and crystallization.

Visualizations

Baloxavir Marboxil Synthesis: Overall Pathway

Baloxavir_Synthesis cluster_precursors Starting Materials cluster_fragment_A Fragment A Synthesis & Resolution cluster_fragment_B Fragment B Synthesis cluster_final_steps Final Assembly SM1 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid derivative Racemic_A Racemic Intermediate (Fragment A) SM1->Racemic_A SM2 Aminoacetaldehyde derivative SM2->Racemic_A SM3 (R)-Tetrahydrofuroic acid Diastereomers Diastereomeric Amides SM4 Dibenzothiepine precursor Fragment_B Fragment B SM4->Fragment_B Racemic_A->Diastereomers + (R)-Tetrahydrofuroic acid Resolved_A Resolved (R)-Fragment A Diastereomers->Resolved_A Crystallization & Hydrolysis Coupling Coupling Reaction Resolved_A->Coupling Fragment_B->Coupling Baloxavir_marboxil Baloxavir Marboxil Coupling->Baloxavir_marboxil Final Modifications

Caption: Overall synthetic strategy for Baloxavir marboxil.

Experimental Workflow: Diastereomeric Resolution

Resolution_Workflow Start Racemic Fragment A Step1 Amide Formation with (R)-Tetrahydrofuroic Acid Start->Step1 Step2 Selective Crystallization of (R,R)-Diastereomer Step1->Step2 Step3 Filtration and Washing Step2->Step3 Byproduct Soluble (S,R)-Diastereomer (in mother liquor) Step2->Byproduct Step4 Cleavage of Chiral Auxiliary (with DBU) Step3->Step4 End Enantiopure (R)-Fragment A Step4->End

Caption: Workflow for the chiral resolution of Fragment A.

Conclusion

The use of (R)-Tetrahydrofuroic acid as a chiral resolving agent is a robust and scalable method for obtaining the enantiomerically pure key intermediate in the synthesis of Baloxavir marboxil. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of antiviral drug development, facilitating the efficient and controlled synthesis of this important therapeutic agent. The diastereomeric resolution process is a classic yet highly effective strategy to ensure the high stereochemical integrity required for modern pharmaceuticals.

References

Application Notes and Protocols for the Esterification of 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-tetrahydrofuroic acid, a valuable intermediate in pharmaceutical synthesis. The methods described herein are the Fischer-Speier Esterification and the Steglich Esterification, offering procedural flexibility for different substrate sensitivities and laboratory capabilities.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its ester derivatives are often crucial intermediates in multi-step syntheses. The choice of esterification method can be critical, depending on the desired ester and the presence of other functional groups in the starting materials. This application note details two robust and widely applicable methods for the preparation of methyl, ethyl, isopropyl, and benzyl esters of this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the esterification of this compound. It is important to note that while the protocols are based on established chemical principles, the yields for this compound may vary and the data presented for ethyl, isopropyl, and benzyl esters are adapted from typical yields for analogous Fischer and Steglich esterifications due to a lack of direct comparative studies in the literature.

Table 1: Fischer-Speier Esterification of this compound

AlcoholCatalystMolar Ratio (Acid:Alcohol:Catalyst)Reaction Time (h)Temperature (°C)Typical Yield (%)
MethanolH₂SO₄1 : 20 : 0.1465 (Reflux)90-95
EthanolH₂SO₄1 : 20 : 0.1678 (Reflux)85-90
IsopropanolH₂SO₄1 : 15 : 0.15882 (Reflux)70-80
Benzyl Alcoholp-TsOH1 : 5 : 0.112110 (Toluene, Dean-Stark)80-90

Table 2: Steglich Esterification of this compound

AlcoholCoupling AgentCatalystMolar Ratio (Acid:Alcohol:Agent:Cat.)Reaction Time (h)Temperature (°C)Typical Yield (%)
MethanolDCCDMAP1 : 1.2 : 1.1 : 0.11225 (RT)>90
EthanolDCCDMAP1 : 1.2 : 1.1 : 0.11225 (RT)>90
IsopropanolDCCDMAP1 : 1.5 : 1.2 : 0.12425 (RT)85-95
Benzyl AlcoholDCCDMAP1 : 1.2 : 1.1 : 0.11625 (RT)>90[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method is a classic, cost-effective procedure suitable for simple, non-acid sensitive alcohols.[2][3] The reaction is driven to completion by using a large excess of the alcohol or by removing the water byproduct.[4]

Materials:

  • This compound

  • Anhydrous Alcohol (Methanol, Ethanol, Isopropanol, or Benzyl Alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (for benzyl alcohol esterification)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser (and Dean-Stark apparatus for benzyl alcohol)

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure for Methyl, Ethyl, and Isopropyl Esters:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (15-20 eq). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution with continuous stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for the time specified in Table 1.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by vacuum distillation to yield the pure product.

Procedure for Benzyl Ester:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, dissolve this compound (1.0 eq), benzyl alcohol (5 eq), and p-toluenesulfonic acid (0.1 eq) in toluene.

  • Azeotropic Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Work-up and Purification: Follow steps 4 and 5 from the procedure for methyl, ethyl, and isopropyl esters.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Alcohol (excess) reflux Reflux / Azeotropic Distillation reactants->reflux Add Catalyst catalyst H₂SO₄ or p-TsOH evaporation Remove Excess Alcohol reflux->evaporation extraction Solvent Extraction evaporation->extraction washing Wash with NaHCO₃ & Brine extraction->washing drying Dry with MgSO₄ washing->drying concentration Concentrate drying->concentration distillation Vacuum Distillation concentration->distillation product Pure Ester distillation->product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification of this compound

This method is ideal for acid-sensitive substrates and sterically hindered alcohols, as it proceeds under mild, neutral conditions at room temperature.[1][5][6]

Materials:

  • This compound

  • Alcohol (Methanol, Ethanol, Isopropanol, or Benzyl Alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2-1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1-1.2 eq) in anhydrous DCM dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time specified in Table 2. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter off the precipitated DCU using a sintered glass funnel and wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by column chromatography on silica gel or vacuum distillation.

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Alcohol + DMAP in Anhydrous DCM coupling Add DCC at 0°C reactants->coupling stir Stir at Room Temperature coupling->stir filtration Filter DCU Precipitate stir->filtration washing Wash with HCl, NaHCO₃, & Brine filtration->washing drying Dry with MgSO₄ washing->drying concentration Concentrate drying->concentration chromatography Column Chromatography or Vacuum Distillation concentration->chromatography product Pure Ester chromatography->product

Caption: Workflow for Steglich Esterification.

Signaling Pathways and Logical Relationships

The choice between Fischer and Steglich esterification is dictated by the chemical nature of the substrates and the desired reaction conditions. The following diagram illustrates the decision-making process.

Esterification_Method_Selection start Start: Ester Synthesis Required substrate_analysis Analyze Substrate Sensitivity start->substrate_analysis acid_sensitive Substrate Acid-Sensitive? substrate_analysis->acid_sensitive steric_hindrance Sterically Hindered Alcohol? acid_sensitive->steric_hindrance No steglich Steglich Esterification acid_sensitive->steglich Yes fischer Fischer Esterification steric_hindrance->fischer No steric_hindrance->steglich Yes end End: Desired Ester Synthesized fischer->end steglich->end

Caption: Decision pathway for selecting an esterification method.

References

Application Notes and Protocols: Catalytic Hydrogenation of 2-Furoic Acid to 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tetrahydrofuroic acid is a valuable intermediate in the pharmaceutical industry, utilized in the synthesis of several drugs. One of the primary routes to its synthesis is the catalytic hydrogenation of 2-furoic acid, a bio-based platform chemical derived from furfural. This document provides detailed application notes and experimental protocols for this conversion, focusing on heterogeneous catalysis. The information compiled herein is intended to guide researchers in the successful synthesis and analysis of this compound.

Data Presentation

The following tables summarize quantitative data from various catalytic systems for the hydrogenation of 2-furoic acid.

Table 1: Performance of Various Catalysts in the Hydrogenation of 2-Furoic Acid

CatalystSupportTemperature (°C)Pressure (bar)Conversion (%)Selectivity to this compound (%)Reference
Pd-Niγ-Al₂O₃2002596.8100[1]
PtHierarchical ZSM-5AmbientIn situ H₂ generationNearly Complete-[2]
Pd/CoOx-301 (H₂ balloon)HighHigh
RhAl₂O₃403076-100-
RuC403076-100-
Pd(OH)₂C403076-100-

Table 2: Optimal Conditions for Hydrogenation over Pd-Ni/γ-Al₂O₃ in a Fixed-Bed Reactor [1]

ParameterValue
Reaction Pressure2.5 MPa (25 bar)
Reaction Temperature200 °C
H₂ Space Velocity4000 h⁻¹
Liquid Space Velocity of 2-Furoic Acid8.0 h⁻¹
Molar Ratio (H₂ : 2-Furoic Acid)50

Visualizations

Reaction Pathway

ReactionPathway Reaction Pathway for the Hydrogenation of 2-Furoic Acid cluster_reactants Reactants cluster_products Product 2-Furoic_Acid Tetrahydro-2-furoic_Acid 2-Furoic_Acid->Tetrahydro-2-furoic_Acid Catalyst (e.g., Pd-Ni/γ-Al₂O₃) Heat, Pressure H2 H₂ (Hydrogen)

Caption: Hydrogenation of 2-furoic acid to this compound.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow start Start catalyst_prep Catalyst Preparation (e.g., Pd-Ni/γ-Al₂O₃ via wet impregnation) start->catalyst_prep reactor_setup Reactor Setup (Batch or Fixed-Bed) catalyst_prep->reactor_setup reaction Hydrogenation Reaction (Charge reactants, set T and P) reactor_setup->reaction monitoring Reaction Monitoring (e.g., HPLC, GC) reaction->monitoring workup Reaction Work-up (Cooling, depressurization, catalyst filtration) reaction->workup monitoring->reaction Continue until completion isolation Product Isolation (Solvent extraction, acidification) workup->isolation purification Product Purification (e.g., Distillation, Recrystallization) isolation->purification analysis Final Product Analysis (NMR, IR, MS, Purity by HPLC) purification->analysis end End analysis->end

Caption: Workflow for catalytic hydrogenation of 2-furoic acid.

Experimental Protocols

Protocol 1: Preparation of Pd-Ni/γ-Al₂O₃ Catalyst by Wet Impregnation

This protocol is adapted from methods for preparing similar bimetallic catalysts.[3][4]

Materials:

  • γ-Al₂O₃ support

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Palladium(II) chloride (PdCl₂) or another soluble palladium salt

  • Deionized water

  • Furnace with temperature control

  • Hydrogen gas supply for reduction

Procedure:

  • Support Pre-treatment: Calcine the γ-Al₂O₃ support in air at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed impurities and ensure a consistent surface.

  • Impregnation Solution Preparation: Prepare an aqueous solution of the metal precursors. For a desired metal loading and ratio (e.g., 5 wt.% total metal with a specific Ni:Pd ratio), dissolve the calculated amounts of Ni(NO₃)₂·6H₂O and PdCl₂ in deionized water.

  • Wet Impregnation: Add the precursor solution dropwise to the γ-Al₂O₃ support with constant stirring to ensure uniform distribution. The volume of the solution should be just enough to fill the pores of the support (incipient wetness).

  • Drying: Dry the impregnated support in an oven at approximately 100-120 °C overnight to remove water.

  • Calcination: Calcine the dried catalyst in air at a suitable temperature (e.g., 500 °C) for several hours. This step decomposes the metal precursors to their respective oxides.

  • Reduction: Activate the catalyst by reducing the metal oxides to their metallic form. Place the calcined catalyst in a tube furnace and heat under a flow of hydrogen gas. The reduction temperature and time will depend on the specific catalyst but can be in the range of 400-650 °C for several hours.[3]

  • Passivation and Storage: After reduction and cooling under an inert atmosphere (e.g., nitrogen or argon), the catalyst may be carefully passivated with a low concentration of oxygen in an inert gas to prevent pyrophoric activity upon exposure to air. Store the catalyst under an inert atmosphere until use.

Protocol 2: Batch Hydrogenation of 2-Furoic Acid

This protocol describes a general procedure for a batch hydrogenation reaction using a stirred autoclave (bomb reactor).

Materials:

  • 2-Furoic acid

  • Prepared catalyst (e.g., Pd-Ni/γ-Al₂O₃)

  • Solvent (e.g., water, methanol, or ethyl acetate)

  • High-pressure autoclave (bomb reactor) equipped with a magnetic stir bar or mechanical stirrer, gas inlet, pressure gauge, and temperature control

  • Hydrogen gas (high purity)

  • Inert gas (nitrogen or argon)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas to remove any air.

  • Charging the Reactor: Under a counter-flow of inert gas, add the 2-furoic acid, solvent, and the catalyst to the reactor.

  • Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with inert gas followed by venting to ensure an inert atmosphere.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired initial pressure.

    • Begin stirring and heat the reactor to the target temperature.

    • Monitor the pressure drop, which indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed.

    • The reaction can be monitored by taking aliquots (if the reactor allows) at different time intervals and analyzing them by HPLC.

  • Reaction Completion and Work-up:

    • Once the reaction is complete (no further hydrogen uptake or as determined by analysis), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and recover the reaction mixture.

  • Catalyst Removal: Separate the heterogeneous catalyst from the reaction mixture by filtration. The catalyst can potentially be washed and reused.

  • Product Isolation:

    • If a solvent was used, remove it under reduced pressure.

    • If the reaction was performed in water, the product will be in the form of its salt if any base was present, or as the free acid.

    • To isolate the free acid, acidify the aqueous solution with a mineral acid (e.g., HCl) to a low pH.

    • Extract the this compound into an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization.

Protocol 3: Analytical Monitoring by HPLC

This protocol outlines a general method for monitoring the progress of the hydrogenation reaction.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Standards of 2-furoic acid and this compound

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture, filter it to remove the catalyst, and dilute it with the mobile phase to an appropriate concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase.

    • Inject the prepared sample.

    • Monitor the elution of the compounds using a UV detector. 2-furoic acid has a strong UV absorbance due to its conjugated system, while this compound has a much weaker absorbance. The disappearance of the 2-furoic acid peak can be used to monitor the reaction progress.

    • Quantify the concentration of the reactant and product by comparing their peak areas to those of known standards.

  • Method Development: The specific mobile phase composition and gradient may need to be optimized to achieve good separation between the starting material, product, and any potential by-products.

References

derivatization of 2-Tetrahydrofuroic acid for chiral GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Derivatization of 2-Tetrahydrofuroic Acid for Chiral Gas Chromatography (GC) Analysis

Introduction

This compound is a chiral carboxylic acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule can significantly influence the pharmacological activity and toxicity of the final drug product. Therefore, the development of robust analytical methods to separate and quantify the enantiomers of this compound is of paramount importance in drug development and quality control. Gas chromatography (GC) offers high resolution and sensitivity, making it a suitable technique for chiral analysis. However, due to the low volatility and polar nature of this compound, direct GC analysis is challenging. Derivatization is a crucial step to convert the acid into a more volatile and thermally stable derivative, enabling its separation on a GC system.

This application note provides detailed protocols for two common strategies for the chiral GC analysis of this compound:

  • Indirect Chiral Separation : Derivatization with a chiral reagent to form diastereomers, which are then separated on a conventional achiral GC column.

  • Direct Chiral Separation : Derivatization with an achiral reagent to form enantiomeric esters, which are subsequently separated on a chiral GC stationary phase.

Principle of Chiral GC Separation

The separation of enantiomers by GC relies on creating a chiral environment that allows for differential interaction with the two enantiomers. This can be achieved in two ways:

  • Formation of Diastereomers : The racemic analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral GC column.

  • Chiral Stationary Phase (CSP) : The analyte is derivatized with an achiral reagent to increase its volatility. The resulting enantiomeric derivatives are then separated on a GC column that has a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are widely used for this purpose.[1][2]

Protocol 1: Indirect Chiral GC Analysis via Diastereomeric Ester Formation

This protocol describes the derivatization of racemic this compound with a chiral alcohol, (R)-(-)-2-butanol, to form diastereomeric esters. These esters can then be separated on a standard achiral GC column.

Experimental Workflow

cluster_0 Derivatization cluster_1 GC Analysis Sample Preparation Racemic this compound Esterification React with (R)-(-)-2-butanol (Acid Catalyst, Heat) Sample Preparation->Esterification Work-up Extraction and Drying Esterification->Work-up Injection Inject into GC Work-up->Injection Separation Achiral GC Column (e.g., DB-5) Injection->Separation Detection FID/MS Detection Separation->Detection

Caption: Workflow for the indirect chiral GC analysis of this compound.

Materials and Reagents
Reagent/MaterialGrade
Racemic this compound≥98%
(R)-(-)-2-ButanolEnantiomeric purity ≥99%
Sulfuric acid (H₂SO₄)Concentrated, ACS grade
Dichloromethane (CH₂Cl₂)HPLC grade
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous sodium sulfate (Na₂SO₄)ACS grade
Reaction vials with screw caps2 mL
Heating block or water bath
Vortex mixer
Pipettes and tips
Gas chromatograph with FID or MS detector
Derivatization Protocol
  • Sample Preparation : Weigh approximately 1 mg of racemic this compound into a 2 mL reaction vial.

  • Esterification Reaction :

    • Add 0.5 mL of (R)-(-)-2-butanol to the vial.

    • Add 1-2 drops of concentrated sulfuric acid as a catalyst.

    • Securely cap the vial and vortex to mix.

    • Heat the mixture at 80°C for 1 hour in a heating block or water bath.

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of dichloromethane and 1 mL of deionized water. Vortex thoroughly.

    • Carefully add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Vortex and allow the layers to separate.

    • Transfer the organic (bottom) layer to a clean vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions
ParameterValue
GC System Agilent 7890B or equivalent with FID/MS
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 80°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min
Detector FID
Detector Temperature 280°C
Expected Quantitative Data

The following table presents expected retention times and resolution for the diastereomeric 2-butyl esters of this compound. This data is illustrative and based on typical separations of similar diastereomeric esters.

DiastereomerExpected Retention Time (min)Resolution (Rs)
(R)-2-Tetrahydrofuroic acid-(R)-2-butyl ester22.5\multirow{2}{*}{≥ 1.5}
(S)-2-Tetrahydrofuroic acid-(R)-2-butyl ester23.1

Protocol 2: Direct Chiral GC Analysis of Methyl Esters on a Chiral Stationary Phase

This protocol details the derivatization of this compound to its achiral methyl ester, followed by the direct separation of the enantiomers on a chiral GC column.

Experimental Workflow

cluster_0 Derivatization cluster_1 GC Analysis Sample Preparation Racemic this compound Esterification React with BF₃-Methanol (Heat) Sample Preparation->Esterification Work-up Extraction and Drying Esterification->Work-up Injection Inject into GC Work-up->Injection Separation Chiral GC Column (e.g., Cyclodextrin-based) Injection->Separation Detection FID/MS Detection Separation->Detection

Caption: Workflow for the direct chiral GC analysis of this compound.

Materials and Reagents
Reagent/MaterialGrade
Racemic this compound≥98%
Boron trifluoride-methanol solution (BF₃-MeOH)14% w/v
HexaneHPLC grade
Saturated sodium chloride (NaCl) solution
Anhydrous sodium sulfate (Na₂SO₄)ACS grade
Reaction vials with screw caps2 mL
Heating block or water bath
Vortex mixer
Pipettes and tips
Gas chromatograph with FID or MS detector
Derivatization Protocol
  • Sample Preparation : Place approximately 1 mg of racemic this compound in a 2 mL reaction vial.

  • Esterification Reaction :

    • Add 0.5 mL of 14% boron trifluoride-methanol solution to the vial.[3]

    • Securely cap the vial and vortex to mix.

    • Heat the mixture at 60°C for 15 minutes in a heating block or water bath.[4]

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex thoroughly.

    • Allow the layers to separate and transfer the organic (top) layer to a clean vial.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions
ParameterValue
GC System Agilent 7890B or equivalent with FID/MS
Column Cyclodextrin-based chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
Carrier Gas Hydrogen, constant flow at 1.5 mL/min
Injector Temperature 230°C
Injection Volume 1 µL
Split Ratio 100:1
Oven Program 60°C (hold 1 min), ramp to 180°C at 2°C/min, hold 10 min
Detector FID
Detector Temperature 250°C
Expected Quantitative Data

The following table presents expected retention times and resolution for the enantiomeric methyl esters of this compound on a chiral cyclodextrin column. This data is illustrative and based on typical separations of similar chiral esters.[3]

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-2-Tetrahydrofuroic acid methyl ester45.2\multirow{2}{*}{≥ 1.8}
(S)-2-Tetrahydrofuroic acid methyl ester46.0

Data Summary and Comparison

FeatureProtocol 1: Indirect MethodProtocol 2: Direct Method
Derivatizing Agent Chiral alcohol (e.g., (R)-(-)-2-butanol)Achiral reagent (BF₃-Methanol)
GC Column Standard achiral (e.g., DB-5)Chiral (e.g., Cyclodextrin-based)
Separation Principle Separation of diastereomersSeparation of enantiomers
Advantages Uses standard, less expensive GC columnsDirect analysis of enantiomers, may offer higher resolution
Disadvantages Requires high enantiomeric purity of the derivatizing agentRequires a specialized, more expensive chiral column

Logical Relationship of Method Selection

cluster_0 Choice of Derivatization and Analysis Strategy start Need to analyze this compound Enantiomers by GC derivatize Derivatization is necessary for volatility start->derivatize indirect Indirect Method: Derivatize with Chiral Reagent derivatize->indirect direct Direct Method: Derivatize with Achiral Reagent derivatize->direct achiral_col Separate Diastereomers on Standard Achiral Column indirect->achiral_col chiral_col Separate Enantiomers on Chiral Column direct->chiral_col

Caption: Decision tree for selecting a chiral GC analysis method for this compound.

Conclusion

The derivatization of this compound is a prerequisite for its successful chiral analysis by gas chromatography. Both the indirect method, involving the formation of diastereomers, and the direct method, utilizing a chiral stationary phase, are effective approaches. The choice between these protocols will depend on the available instrumentation, the required analytical performance, and cost considerations. The detailed protocols and expected data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust and reliable method for the enantioselective analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Reduction of Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the reduction of 2-furoic acid to 2-furfuryl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of furoic acid is giving a low yield of 2-furfuryl alcohol. What are the common side reactions I should be aware of?

A1: Low yields in the reduction of furoic acid are often due to several competing side reactions. The primary culprits include:

  • Ring Hydrogenation: The furan ring is susceptible to reduction, which can lead to the formation of tetrahydrofurfuryl alcohol or other saturated derivatives. This is particularly common in catalytic hydrogenation, and the choice of catalyst is critical. For instance, palladium (Pd) catalysts tend to favor ring hydrogenation, while platinum (Pt) catalysts can be more selective for the reduction of the carboxylic acid group.

  • Decarboxylation: Furoic acid can lose carbon dioxide, especially at elevated temperatures (starting from around 140-160°C), to form furan.[1][2] This side reaction is more prevalent under harsh thermal conditions.

  • Polymerization: Furans are known to be sensitive to acidic conditions and can polymerize, leading to the formation of insoluble, tarry by-products ("humins"). This can significantly reduce the yield of the desired product.

  • Esterification: If an alcohol is used as the solvent for the reduction, esterification of the furoic acid can occur, forming the corresponding furoate ester. This is a common issue in reactions conducted in methanol or ethanol.

  • Ring Opening: Under certain hydrogenation conditions, the furan ring can be cleaved, leading to the formation of aliphatic alcohols like butanol.

Q2: How can I minimize furan ring hydrogenation during the reduction?

A2: Suppressing ring hydrogenation is key to achieving a high yield of 2-furfuryl alcohol. Consider the following strategies:

  • Catalyst Selection (for Catalytic Hydrogenation): The choice of catalyst is paramount. Platinum (Pt) and Ruthenium (Ru) based catalysts generally show higher selectivity towards the reduction of the carbonyl group over the furan ring compared to Palladium (Pd) catalysts. Copper-based catalysts, such as copper chromite, are also known for their high selectivity in converting furfural to furfuryl alcohol and can be effective for furoic acid reduction under the right conditions.

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to reduce the extent of ring hydrogenation. Optimization of these parameters is crucial for each specific catalyst system.

  • Choice of Reducing Agent: For chemical reductions, using a reagent that is selective for carboxylic acids over aromatic rings is important. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce carboxylic acids.[3][4][5][6] While it can also reduce the furan ring, careful control of reaction conditions, such as low temperatures, can improve selectivity. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own and requires an activating agent.[6][7] This can sometimes be advantageous for selectivity if the activation method is chemoselective.

Q3: I am observing the formation of a significant amount of tar-like material in my reaction. What is causing this and how can I prevent it?

A3: The formation of tar or "humins" is likely due to the polymerization of furan rings. This is often triggered by acidic conditions.

  • pH Control: Ensure your reaction medium is not overly acidic. If using a Brønsted acid catalyst, consider using a milder acid or a solid acid catalyst that can be easily removed.

  • Temperature Control: High temperatures can promote polymerization. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Purity of Starting Materials: Impurities in the furoic acid or solvent can sometimes initiate polymerization. Ensure you are using high-purity starting materials.

Q4: I am using an alcohol as a solvent and suspect ester formation. How can I avoid this?

A4: Esterification is a common side reaction when using alcohol solvents. To prevent this:

  • Use a Non-Alcoholic Solvent: Whenever possible, opt for an inert, non-alcoholic solvent such as tetrahydrofuran (THF) or diethyl ether, especially when using reducing agents like LiAlH₄.

  • Temperature: If an alcohol solvent is necessary, running the reaction at a lower temperature can reduce the rate of esterification.

  • Reaction Time: Minimize the reaction time to what is necessary for the reduction to complete. Prolonged reaction times at elevated temperatures in an alcohol solvent will favor ester formation.

Q5: My reaction is producing furan as a major byproduct. What is happening and how do I stop it?

A5: The presence of furan indicates that decarboxylation of the furoic acid is occurring.

  • Temperature Control: This is the most critical factor. Avoid excessive heating of the reaction mixture. Thermal decarboxylation of furoic acid becomes significant at temperatures above 140°C.[1][2]

  • Reaction Time: Keep the reaction time as short as possible to minimize the exposure of furoic acid to high temperatures.

Data Presentation

The following table summarizes the expected products and potential side products for different methods of furoic acid reduction. Please note that yields and selectivities are highly dependent on the specific reaction conditions.

Reduction MethodPrimary ProductMajor Side ProductsTypical Yield of 2-Furfuryl AlcoholNotes
Catalytic Hydrogenation (Pt catalyst) 2-Furfuryl alcoholTetrahydrofurfuryl alcohol, FuranModerate to HighGood selectivity for C=O reduction over the ring.
Catalytic Hydrogenation (Pd catalyst) Tetrahydrofurfuryl alcohol2-Furfuryl alcohol, FuranLow to ModerateTends to favor furan ring hydrogenation.
Lithium Aluminum Hydride (LiAlH₄) 2-Furfuryl alcoholTetrahydrofurfuryl alcoholHighPowerful reducing agent; requires careful control of temperature to maintain selectivity.[3][4][5][6]
Sodium Borohydride (NaBH₄) with activation 2-Furfuryl alcoholUnreacted furoic acid, Ester (if alcohol solvent is used)VariableNaBH₄ alone is generally unreactive towards carboxylic acids.[6][7] The yield depends on the effectiveness of the activating agent.

Experimental Protocols

1. Reduction of 2-Furoic Acid using Lithium Aluminum Hydride (LiAlH₄)

  • Materials:

    • 2-Furoic acid

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Deionized water

    • 10% Sulfuric acid

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 2-furoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF and diethyl ether.

    • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-furfuryl alcohol.

    • Purify the product by vacuum distillation if necessary.

2. Catalytic Hydrogenation of 2-Furoic Acid

  • Materials:

    • 2-Furoic acid

    • 5% Platinum on carbon (Pt/C) catalyst

    • Ethanol (or other suitable solvent)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure autoclave, dissolve 2-furoic acid in ethanol.

    • Add the 5% Pt/C catalyst (typically 1-5 mol% relative to the furoic acid).

    • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

    • Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture through a pad of celite.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Analyze the crude product by GC-MS or NMR to determine the conversion and selectivity. Purify by vacuum distillation if required.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Yield of 2-Furfuryl Alcohol check_side_products Analyze crude product (GC-MS, NMR) Identify major side products start->check_side_products ring_hydrogenation Predominant side product: Tetrahydrofurfuryl alcohol? check_side_products->ring_hydrogenation decarboxylation Predominant side product: Furan? ring_hydrogenation->decarboxylation No solve_ring_hydrogenation Action: 1. Switch to a more selective catalyst (e.g., Pt, Ru over Pd). 2. Reduce reaction temperature and pressure. 3. Use LiAlH4 with careful temperature control. ring_hydrogenation->solve_ring_hydrogenation Yes polymerization Significant amount of insoluble tar/polymer? decarboxylation->polymerization No solve_decarboxylation Action: 1. Lower the reaction temperature (<140°C). 2. Reduce the overall reaction time. decarboxylation->solve_decarboxylation Yes esterification Ester detected and alcohol solvent used? polymerization->esterification No solve_polymerization Action: 1. Ensure reaction is not acidic. 2. Use purified starting materials. 3. Lower reaction temperature. polymerization->solve_polymerization Yes solve_esterification Action: 1. Switch to a non-alcoholic solvent (e.g., THF). 2. Lower reaction temperature. esterification->solve_esterification Yes end Re-run experiment and analyze esterification->end No / Other issues solve_ring_hydrogenation->end solve_decarboxylation->end solve_polymerization->end solve_esterification->end

Caption: Troubleshooting workflow for low yields in the reduction of furoic acid.

References

Technical Support Center: Purification of Crude 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 2-Tetrahydrofuroic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in achieving high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the hydrogenation of 2-furoic acid, may contain several impurities. These can include:

  • Unreacted Starting Material: Residual 2-furoic acid.

  • Hydrogenation By-products: Intermediates and over-reduction products such as furfuryl alcohol and 5-hydroxyvaleric acid.

  • Solvent Residues: Solvents used in the synthesis and extraction steps (e.g., methanol, ethanol, ethyl acetate, methylene chloride).

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., palladium, nickel).

  • Water: Moisture introduced during the work-up process.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly employed methods for the purification of crude this compound are recrystallization and fractional distillation under reduced pressure. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, especially after derivatization of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) with an internal standard.

  • Melting Point Analysis: A sharp melting point close to the literature value can indicate high purity, although this is less reliable for compounds that are oils or have low melting points at room temperature.

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is discolored after recrystallization. What could be the cause and how can I fix it?

A4: Discoloration, often appearing as a yellow or brown tint, is typically due to the presence of colored impurities or degradation products.

  • Possible Cause: Incomplete removal of colored by-products from the synthesis.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a minimal amount of charcoal, as excessive use can lead to a loss of the desired product. After adding the charcoal, heat the solution for a short period, and then perform a hot filtration to remove the charcoal and any other insoluble impurities.

Q5: I am experiencing a very low yield after recrystallizing my this compound. What are the common reasons for this?

A5: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.

  • Possible Cause 1: Using too much solvent.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product completely. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, thus reducing the yield.

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Ensure that the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering your solution. This prevents the solution from cooling down and the product from crystallizing prematurely on the filter paper.

  • Possible Cause 3: The chosen solvent is too good at dissolving the compound even at low temperatures.

    • Solution: Re-evaluate your choice of solvent. A good recrystallization solvent should have high solubility for the compound at elevated temperatures and low solubility at low temperatures. Consider using a mixed-solvent system to fine-tune the solubility.

  • Possible Cause 4: Incomplete precipitation.

    • Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize the precipitation of the crystals before filtration.

Q6: My this compound is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Possible Cause 1: The solution is cooling too rapidly.

    • Solution: Allow the solution to cool down more slowly. You can insulate the flask to encourage gradual cooling, which promotes the formation of well-defined crystals.

  • Possible Cause 2: The concentration of the solute is too high.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool slowly.

  • Possible Cause 3: Impurities are inhibiting crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the solution to initiate crystallization.

Distillation Issues

Q7: I am not achieving good separation of impurities during the fractional distillation of this compound. What could be the problem?

A7: Poor separation during fractional distillation can be due to several factors related to the distillation setup and procedure.

  • Possible Cause 1: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases in the fractionating column. A slow and steady distillation rate is crucial for efficient separation.

  • Possible Cause 2: The fractionating column is not efficient enough.

    • Solution: For impurities with boiling points close to that of this compound, a more efficient fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) may be necessary.

  • Possible Cause 3: Fluctuations in the vacuum pressure.

    • Solution: Ensure that the vacuum system is stable and free of leaks. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.

Q8: The this compound appears to be decomposing in the distillation flask. How can I prevent this?

A8: Decomposition during distillation is often caused by excessive heat.

  • Possible Cause: The distillation is being carried out at too high a temperature.

  • Solution: Perform the distillation under a higher vacuum (lower pressure). This will lower the boiling point of the this compound, allowing it to distill at a temperature where it is more stable. Ensure the heating mantle is set to the appropriate temperature and is not overheating the flask.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization 98-99.5%70-90%Effective for removing colored and insoluble impurities.Can be solvent-intensive; potential for product loss in the mother liquor.
Fractional Distillation (Vacuum) >99.5%[1]80-95%Excellent for removing volatile impurities and achieving very high purity.[1]Requires specialized equipment; potential for thermal degradation if not performed under sufficient vacuum.

Table 2: Recrystallization Solvent Selection for this compound

Solvent SystemSuitabilityObservations
Water GoodHigh solubility at boiling, low solubility in cold water. Good for removing non-polar impurities.
Toluene ModerateCan be used, but may require a co-solvent to induce crystallization effectively.
Ethanol/Water ExcellentA versatile mixed-solvent system. The polarity can be adjusted to optimize solubility and crystallization.
Ethyl Acetate/Hexane GoodAnother effective mixed-solvent system for tuning solubility.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude acid) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper) by pouring boiling water through it. Filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Fractional Distillation of Crude this compound under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. Use a stir bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Charging the Flask: Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Distillation: Collect any low-boiling impurities as the first fraction. As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure (approximately 135 °C at 20 mmHg), collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Mandatory Visualization

G cluster_start Start: Crude this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End: Purified Product start Crude Product issue Identify Issue start->issue discoloration Discoloration issue->discoloration Color Issue? low_yield Low Yield issue->low_yield Yield Issue? oiling_out Oiling Out issue->oiling_out Physical Form Issue? poor_separation Poor Separation (Distillation) issue->poor_separation Separation Issue? charcoal Add Activated Charcoal discoloration->charcoal min_solvent Use Minimal Hot Solvent low_yield->min_solvent slow_cool Slow Cooling/ Seeding oiling_out->slow_cool optimize_dist Optimize Distillation Rate & Column Efficiency poor_separation->optimize_dist end High-Purity This compound charcoal->end min_solvent->end slow_cool->end optimize_dist->end

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenation of furoic acid.

Troubleshooting Guides

This section offers solutions to common problems encountered during the catalytic hydrogenation of furoic acid.

Issue 1: Low or No Catalytic Activity from the Start

A lack of initial activity often points to issues with the catalyst, reagents, or reaction setup.

  • Troubleshooting Workflow

    start Low/No Initial Activity check_catalyst 1. Verify Catalyst Integrity start->check_catalyst check_reagents 2. Assess Reagent Purity check_catalyst->check_reagents Catalyst OK check_setup 3. Inspect Reaction Setup check_reagents->check_setup Reagents Pure resolve Activity Restored check_setup->resolve Setup Correct

    Caption: Troubleshooting workflow for low initial catalyst activity.

  • Detailed Steps:

    • Verify Catalyst Integrity:

      • Age and Storage: Ensure the catalyst is not expired and has been stored under an inert atmosphere to prevent oxidation of the metal surface.

      • Catalyst Activation: Confirm that the catalyst was properly activated according to the manufacturer's protocol. For many noble metal catalysts, this involves a reduction step.

    • Assess Reagent Purity:

      • Furoic Acid Source: Furoic acid derived from biomass can contain impurities like sulfur and nitrogen compounds, which are known catalyst poisons.[1] If the purity is questionable, consider recrystallization or chromatographic purification.

      • Solvent Quality: Use high-purity, dry, and degassed solvents. Water, if not the intended solvent, can inhibit the reaction on certain catalysts.

      • Hydrogen Gas: Ensure the use of high-purity hydrogen gas, as impurities in the gas can deactivate the catalyst.

    • Inspect Reaction Setup:

      • Leaks: Check for any leaks in the hydrogenation apparatus that could prevent the system from reaching or maintaining the target hydrogen pressure.

      • Temperature Control: Verify that the heating and temperature monitoring equipment are functioning correctly and maintaining the desired reaction temperature.

      • Agitation: Ensure that the stirring mechanism is providing sufficient agitation to keep the catalyst suspended and facilitate mass transfer of hydrogen.

Issue 2: Gradual Decrease in Reaction Rate (Catalyst Deactivation)

A declining reaction rate over time is a classic sign of catalyst deactivation, which can be caused by poisoning, coking, or sintering of the metal particles.

  • Troubleshooting Workflow

    start Decreasing Reaction Rate check_poisoning 1. Investigate Poisoning start->check_poisoning check_coking 2. Evaluate Coking/Fouling check_poisoning->check_coking No obvious poison source check_sintering 3. Analyze Sintering check_coking->check_sintering Coking unlikely regenerate 4. Attempt Catalyst Regeneration check_sintering->regenerate Sintering confirmed resolve Activity Restored regenerate->resolve

    Caption: Troubleshooting workflow for a decreasing reaction rate.

  • Detailed Steps:

    • Investigate Potential Poisoning:

      • Sulfur Compounds: Thiophenes and other sulfur-containing molecules, even at ppm levels, can severely poison palladium and ruthenium catalysts by forming strong bonds with the metal surface.[2][3]

      • Nitrogen Compounds: Pyridine, pyrrolidines (the hydrogenated product of pyrrole impurities), and other nitrogen-containing heterocycles can act as poisons for noble metal catalysts.[4]

      • Product Inhibition: The product, tetrahydrofuroic acid, or intermediates could potentially adsorb on the catalyst surface and inhibit the reaction, although this is less common than poisoning by external impurities.

    • Evaluate Coking/Fouling:

      • At higher temperatures, furoic acid or reaction intermediates can polymerize on the catalyst surface, blocking active sites. This is a known issue in the hydrogenation of related furan compounds.

      • Visually inspect the spent catalyst for any change in color or texture that might indicate the formation of carbonaceous deposits.

    • Analyze Sintering:

      • High reaction temperatures can cause the small metal nanoparticles on the catalyst support to agglomerate into larger particles, reducing the active surface area.[5]

      • This is typically a concern at temperatures above 200°C and can be diagnosed by techniques like Transmission Electron Microscopy (TEM).

    • Attempt Catalyst Regeneration:

      • If poisoning or coking is suspected, the catalyst can often be regenerated. Refer to the Experimental Protocols section for detailed regeneration procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of furoic acid?

A1: The most common poisons are sulfur and nitrogen-containing compounds.[1] These are often present as impurities in furoic acid produced from biomass feedstocks. Examples include thiophenes, mercaptans, pyridines, and pyrroles.

Q2: How do sulfur compounds poison palladium catalysts?

A2: Sulfur compounds chemisorb strongly onto the surface of palladium, forming stable metal-sulfur bonds.[3] This blocks the active sites required for hydrogen dissociation and furoic acid adsorption, thereby inhibiting the hydrogenation reaction.

Q3: Can nitrogen-containing impurities affect my ruthenium-catalyzed hydrogenation?

A3: Yes, nitrogen-containing compounds can act as poisons for ruthenium catalysts. The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal surface, blocking active sites in a manner similar to sulfur compounds.[4]

Q4: My reaction starts well but then stops before completion. What could be the cause?

A4: This is a strong indication of catalyst poisoning. A poison present in the starting material or solvent is progressively deactivating the catalyst as the reaction proceeds. It could also be due to the formation of byproducts that act as inhibitors.

Q5: Is it possible to regenerate a poisoned catalyst?

A5: Yes, in many cases, poisoned or coked catalysts can be regenerated. The appropriate method depends on the nature of the poison. Common techniques include solvent washing to remove adsorbed organic species and oxidative treatment (calcination) to burn off coke or oxidize sulfur compounds.[6][7]

Q6: How can I prevent catalyst poisoning?

A6: The best strategy is to use high-purity starting materials and solvents. If using biomass-derived furoic acid, purification by recrystallization or column chromatography is recommended to remove potential poisons before the reaction.[8]

Data Presentation

The following tables summarize the impact of common poisons on catalyst performance in relevant hydrogenation reactions.

Table 1: Effect of Thiophene on Pd/C Catalyst Activity in Cyclohexane Dehydrogenation

Thiophene in Feed (ppm)Initial Conversion (%)Conversion after 2h (%)
08580
506045
2003015

This data is representative of the effect of sulfur on palladium catalysts as detailed in the literature.[2]

Table 2: Effect of Pyridine on Rh/C Catalyst in 1-Methylpyrrole Hydrogenation

Number of Catalyst ReusesReaction Time for 100% Conversion (h)
Fresh Catalyst3.5
1st Reuse4.0
2nd Reuse5.5
3rd Reuse> 8 (incomplete conversion)

This data illustrates the progressive deactivation by nitrogen-containing products.[4]

Experimental Protocols

Protocol 1: Standard Hydrogenation of Furoic Acid

  • Materials:

    • Furoic Acid

    • 10% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C)

    • Solvent (e.g., ethanol, water, ethyl acetate)

    • High-purity hydrogen gas

    • Parr hydrogenator or similar high-pressure reactor

  • Procedure:

    • Add furoic acid and the solvent to the reactor vessel.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (typically 1-5 mol% of the metal relative to the substrate).

    • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to remove all air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50-100°C).

    • Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (e.g., HPLC, GC-MS).

    • Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.

    • Remove the catalyst by filtration through a pad of celite. Caution: Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

Protocol 2: Testing for Catalyst Poisoning

  • Procedure:

    • Follow the standard hydrogenation protocol (Protocol 1).

    • Before starting the reaction, add a known amount of the suspected poison (e.g., thiophene or pyridine) to the reaction mixture.

    • Run the reaction under the same conditions as a non-poisoned control reaction.

    • Compare the reaction rates and final conversions of the poisoned and control reactions to quantify the effect of the poison.

Protocol 3: Regeneration of a Coked or Fouled Pd/C Catalyst

  • Procedure:

    • Solvent Washing:

      • Filter the deactivated catalyst from the reaction mixture.

      • Wash the catalyst with a solvent like chloroform or glacial acetic acid to dissolve and remove adsorbed organic deposits.[6]

      • Follow with a thorough wash with deionized water and then a low-boiling organic solvent like ethanol or acetone.

    • Drying:

      • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) for several hours.

    • Oxidative Treatment (Calcination):

      • Place the dried catalyst in a tube furnace.

      • Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂).

      • Slowly ramp the temperature to 300-400°C and hold for 2-4 hours to burn off carbonaceous deposits.[7]

    • Re-reduction:

      • After calcination, the palladium will be in an oxidized state (PdO). To restore its catalytic activity, the catalyst must be re-reduced.

      • Cool the catalyst under an inert atmosphere, then introduce a flow of hydrogen gas at an elevated temperature (e.g., 200°C) for 1-2 hours.

Protocol 4: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

  • Procedure:

    • Washing:

      • Filter the catalyst and wash thoroughly with deionized water to remove any non-adsorbed materials.

    • Oxidative Treatment:

      • Create a slurry of the catalyst in deionized water.

      • While stirring, slowly add an oxidizing agent such as hydrogen peroxide (H₂O₂) or a dilute solution of sodium hypochlorite (bleach).[9]

      • Continue stirring for 1-5 hours at room temperature. This process oxidizes the adsorbed sulfur species.

    • Final Washing and Drying:

      • Filter the catalyst and wash extensively with deionized water until the washings are neutral.

      • Dry the catalyst under vacuum.

    • Re-reduction:

      • As in Protocol 3, a final reduction step under hydrogen is necessary to convert the palladium oxide back to its active metallic form.

Visualizations

cluster_reaction Hydrogenation Reaction cluster_poisoning Poisoning Pathway cluster_regeneration Regeneration Pathway Furoic Acid Furoic Acid Catalyst (Active) Catalyst (Active) Furoic Acid->Catalyst (Active) H2 H2 H2->Catalyst (Active) Tetrahydrofuroic Acid Tetrahydrofuroic Acid Catalyst (Active)->Tetrahydrofuroic Acid Catalyst (Poisoned) Catalyst (Poisoned) Catalyst (Active)->Catalyst (Poisoned) Poison (S, N) Poison (S, N) Poison (S, N)->Catalyst (Active) blocks active sites Regeneration Regeneration Catalyst (Poisoned)->Regeneration Regeneration->Catalyst (Active) restores activity

References

Technical Support Center: Enantiomeric Excess Determination of 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the enantiomeric excess (ee) of 2-Tetrahydrofuroic acid. The information is tailored for researchers, scientists, and drug development professionals.

Analytical Methods Overview

The determination of enantiomeric excess for this compound primarily relies on three analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different experimental needs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: Which chiral stationary phase (CSP) is recommended for the separation of this compound enantiomers?

A1: Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are excellent starting points. Specifically, columns like the CHIRALPAK® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have shown good selectivity for a wide range of acidic compounds.[1][2]

Q2: What is a typical starting mobile phase for the analysis of this compound on a CHIRALPAK® AD-H column?

A2: For normal phase chromatography, a mobile phase consisting of a mixture of hexane and a polar alcohol like isopropanol or ethanol is a good starting point.[3] For acidic compounds like this compound, the addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is crucial to improve peak shape and resolution.[3] A typical starting composition would be Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).

Q3: How can I improve the resolution between the enantiomer peaks?

A3: To improve resolution, you can try the following:

  • Optimize the mobile phase: Vary the ratio of hexane to alcohol. Reducing the alcohol content generally increases retention and may improve resolution.

  • Change the alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.

  • Adjust the column temperature: Lowering the temperature often enhances enantioselectivity.

  • Decrease the flow rate: This can lead to better efficiency and improved resolution, although it will increase the analysis time.

Q4: My peaks are tailing. What could be the cause and how do I fix it?

A4: Peak tailing for acidic compounds is often due to strong interactions with the stationary phase.[4] To mitigate this, ensure an acidic modifier like TFA is present in your mobile phase to keep the analyte in its protonated state.[4] Also, check for column overload by injecting a more diluted sample.

Troubleshooting Guide - Chiral HPLC
Problem Possible Cause Solution
No separation of enantiomers Incorrect chiral stationary phase.Screen different types of CSPs (e.g., cellulose-based, Pirkle-type).[5]
Inappropriate mobile phase.Optimize the mobile phase composition, including the type and percentage of alcohol and acidic modifier.[4]
Poor peak shape (tailing) Secondary interactions with the stationary phase.Add or increase the concentration of an acidic modifier (e.g., 0.1% TFA).[4]
Column overload.Inject a smaller volume or a more diluted sample.
Irreproducible retention times Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements of all components.
Ghost peaks Contaminated mobile phase or HPLC system.Use high-purity solvents and flush the system thoroughly.[4]
Carryover from the autosampler.Implement a needle wash step with a strong solvent.
Experimental Protocol: Chiral HPLC

This protocol provides a starting point for the method development for the enantiomeric separation of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for the analysis of volatile chiral compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.

Frequently Asked Questions (FAQs) - Chiral GC

Q1: Do I need to derivatize this compound for GC analysis?

A1: Yes, derivatization is necessary to convert the carboxylic acid into a more volatile and less polar derivative, such as a methyl ester. This improves peak shape and chromatographic performance.

Q2: What is a common derivatization procedure for carboxylic acids?

A2: A simple and effective method is esterification with methanolic HCl.[6] This involves heating the carboxylic acid in a solution of methanolic HCl to form the methyl ester.

Q3: Which chiral GC column is suitable for separating the derivatized this compound enantiomers?

A3: Cyclodextrin-based chiral stationary phases are widely used for the separation of a broad range of enantiomers. The Astec CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl derivative) is a good candidate for separating derivatized hydroxy acids and lactones.[7][8]

Q4: What are the key parameters to optimize for better separation in chiral GC?

A4: The temperature program is the most critical parameter. A slow temperature ramp will generally provide better resolution. The carrier gas flow rate (or pressure) also affects separation efficiency.

Troubleshooting Guide - Chiral GC
Problem Possible Cause Solution
No separation Incomplete derivatization.Ensure the derivatization reaction has gone to completion.
Inappropriate column or temperature program.Screen different chiral columns and optimize the temperature ramp.
Peak tailing Active sites in the GC system (liner, column).Use a deactivated liner and condition the column properly.
Incomplete derivatization.Re-run the derivatization reaction to ensure full conversion.
Broad peaks Slow injection or large injection volume.Use a fast injection and a smaller injection volume.
Column degradation.Condition the column or replace it if necessary.
Experimental Protocol: Chiral GC

This protocol outlines the derivatization and subsequent GC analysis for the enantiomeric excess determination of this compound.

1. Derivatization to Methyl Ester:

  • To approximately 1 mg of this compound in a vial, add 1 mL of 2M methanolic HCl.[6]

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC analysis.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

Parameter Condition
Column Astec CHIRALDEX® G-TA, 30 m x 0.25 mm, 0.12 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 150 °C at 2 °C/min, hold 5 min
Injector Temperature 220 °C
Detector Temperature 250 °C (FID)
Injection Volume 1 µL
Split Ratio 50:1

NMR Spectroscopy

NMR spectroscopy, with the aid of a chiral solvating agent (CSA), can be a rapid and non-destructive method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Frequently Asked Questions (FAQs) - NMR

Q1: How does a chiral solvating agent (CSA) work in NMR?

A1: A CSA is an enantiomerically pure compound that interacts non-covalently with the enantiomers of the analyte. This interaction forms transient diastereomeric complexes, which have slightly different chemical environments, resulting in separate NMR signals for the two enantiomers.[9]

Q2: What is a suitable chiral solvating agent for this compound?

A2: For carboxylic acids, chiral amines are often effective CSAs. (R)-(-)-1-(1-Naphthyl)ethylamine is a good candidate to try. The interaction occurs through acid-base chemistry, forming diastereomeric salts.

Q3: Which proton signals of this compound should I monitor for separation?

A3: The proton alpha to the carboxylic acid group (at the C2 position) is the most likely to show a chemical shift difference upon interaction with the CSA.

Q4: How do I determine the enantiomeric excess from the NMR spectrum?

A4: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

Troubleshooting Guide - NMR
Problem Possible Cause Solution
No splitting of signals Insufficient amount of chiral solvating agent.Gradually add more CSA and monitor the spectrum.
Weak interaction between CSA and analyte.Try a different CSA or a different solvent.
Poor resolution of signals Low magnetic field strength.Use a higher field NMR spectrometer if available.
Line broadening due to sample viscosity or impurities.Ensure the sample is clean and not too concentrated.
Inaccurate integration Overlapping peaks.Optimize the amount of CSA to maximize the chemical shift difference.
Poor signal-to-noise ratio.Acquire more scans to improve the signal-to-noise ratio.
Experimental Protocol: NMR with Chiral Solvating Agent

This protocol provides a general procedure for determining the enantiomeric excess of this compound using a chiral solvating agent.

Materials and Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • (R)-(-)-1-(1-Naphthyl)ethylamine (CSA)

Procedure:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the CSA to the NMR tube.

  • Gently shake the tube to mix the contents and acquire another ¹H NMR spectrum.

  • Observe the proton signals, particularly the one corresponding to the proton at the C2 position, for any splitting.

  • If no splitting or poor resolution is observed, incrementally add more CSA (in 0.1 equivalent portions) and re-acquire the spectrum until optimal separation is achieved.

  • Once baseline resolution of the two signals is obtained, carefully integrate the peaks corresponding to the two enantiomers to determine their ratio.

Visualizations

experimental_workflow cluster_hplc Chiral HPLC Analysis cluster_gc Chiral GC Analysis cluster_nmr NMR Analysis hplc_sample Prepare Sample in Mobile Phase hplc_inject Inject onto Chiral Column hplc_sample->hplc_inject hplc_separate Separation of Enantiomers hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quantify Quantify Peak Areas hplc_detect->hplc_quantify gc_derivatize Derivatize with Methanolic HCl gc_inject Inject onto Chiral Column gc_derivatize->gc_inject gc_separate Separation of Derivatized Enantiomers gc_inject->gc_separate gc_detect FID/MS Detection gc_separate->gc_detect gc_quantify Quantify Peak Areas gc_detect->gc_quantify nmr_sample Dissolve Sample in CDCl3 nmr_add_csa Add Chiral Solvating Agent nmr_sample->nmr_add_csa nmr_acquire Acquire 1H NMR Spectrum nmr_add_csa->nmr_acquire nmr_integrate Integrate Separated Signals nmr_acquire->nmr_integrate

Caption: General experimental workflows for the three analytical methods.

troubleshooting_logic start Poor Enantiomeric Resolution check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes screen_csps Screen different CSPs check_csp->screen_csps No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp Vary modifier ratio and/or type check_mobile_phase->optimize_mp No optimize_temp Systematically vary temperature check_temp->optimize_temp No end Good Resolution check_temp->end Yes screen_csps->check_mobile_phase optimize_mp->check_temp optimize_temp->end

Caption: Troubleshooting logic for improving enantiomeric resolution in HPLC.

References

Technical Support Center: Purification of Commercial 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Tetrahydrofuroic acid. Here, you will find detailed information on removing common impurities and verifying the purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities, depending on the manufacturing process. The most common synthesis route is the hydrogenation of 2-furoic acid.[1] Potential impurities include:

  • Unreacted Starting Material: Residual 2-furoic acid.

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification, such as toluene, ethyl acetate, or methanol.

  • Water: Due to the hygroscopic nature of carboxylic acids.

  • Enantiomeric Impurities: For enantiomerically pure forms, the other enantiomer may be present.

  • Byproducts of Synthesis: Small quantities of other compounds formed during the hydrogenation process.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of this compound and detecting impurities.[2] Chiral HPLC can be used to determine the enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect the presence of impurities by observing unexpected signals.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities, such as residual solvents.

  • Titration: Acid-base titration can be used to determine the overall acid content, which can be an indicator of purity.

Q3: What is the most suitable method for purifying commercial this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are:

  • Recrystallization: This is an excellent method for removing small amounts of solid impurities and can also be used to improve the color of the product.

  • Fractional Distillation under Reduced Pressure: This method is ideal for removing impurities with different boiling points, including residual solvents and some synthesis byproducts.[6]

Troubleshooting Guides

Recrystallization

Issue 1: The this compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent.

    • Solution: Add a small amount of additional hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce the recovery yield.[7]

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure the solvent is heated to its boiling point.

  • Possible Cause: Presence of insoluble impurities.

    • Solution: If a small amount of solid remains after adding more hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove it.[8]

Issue 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used.

    • Solution: Reheat the solution to boil off some of the solvent, then allow it to cool again.[7]

  • Possible Cause: The solution is supersaturated but nucleation has not occurred.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[7]

Issue 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the this compound is below the temperature of the solution, or the presence of impurities is significantly depressing the melting point.[7]

    • Solution: Reheat the solution and add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[7] Consider using a different recrystallization solvent.

Fractional Distillation

Issue 1: The temperature is fluctuating and not holding steady at a plateau.

  • Possible Cause: The heating rate is too high or uneven.

    • Solution: Reduce the heating rate to allow for a clear separation of fractions. Ensure the distillation flask is properly insulated.

  • Possible Cause: The distillation column is not properly insulated.

    • Solution: Wrap the column with glass wool or aluminum foil to maintain a proper temperature gradient.[9]

Issue 2: The column is flooded with liquid.

  • Possible Cause: The heating rate is too high, causing the liquid to boil too vigorously and be carried up the column.[9]

    • Solution: Reduce the heating rate and allow the liquid to drain back into the distilling flask before resuming at a lower temperature.[9]

Issue 3: Poor separation of components.

  • Possible Cause: The fractionating column is not efficient enough for the mixture.

    • Solution: Use a longer column or a column with a more efficient packing material.

  • Possible Cause: The distillation is being performed too quickly.

    • Solution: Slow down the distillation rate to allow for more vaporization-condensation cycles, which will improve separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system, such as ethyl acetate/hexanes, can be effective.

  • Dissolution: In a flask, add the impure this compound and a minimal amount of the hot primary solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold secondary solvent (e.g., hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column, condenser, and collection flasks. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Add the impure this compound to the distillation flask along with a few boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions: Collect the different fractions based on their boiling points. The first fraction will likely be residual solvents. The main fraction will be the purified this compound (boiling point ~128-129 °C at 13 mmHg).[10]

  • Termination: Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxides.[6]

Purity Analysis Data

Analytical MethodParameterTypical Specification
HPLC Purity (Area %)≥ 99.0%
Enantiomeric Excess (e.e.)≥ 99.0% (for enantiopure)
¹H NMR Conforms to structureNo significant impurity peaks
Water Content (Karl Fischer) Water≤ 0.5%
Residual Solvents (GC) Toluene≤ 890 ppm
Ethyl Acetate≤ 5000 ppm

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification cluster_end Final Product Impure THFA Impure THFA Purity Analysis Purity Analysis Impure THFA->Purity Analysis Sample Recrystallization Recrystallization Purity Analysis->Recrystallization Solid Impurities Distillation Distillation Purity Analysis->Distillation Volatile Impurities Purified THFA Purified THFA Recrystallization->Purified THFA Distillation->Purified THFA Final QC Final QC Purified THFA->Final QC Sample Final QC->Recrystallization Fail Product Release Product Release Final QC->Product Release Pass

Caption: Workflow for the purification and quality control of this compound.

Troubleshooting_Recrystallization Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Fully Dissolved Add More Solvent Add More Solvent Dissolve in Hot Solvent->Add More Solvent Not Dissolved Crystals Form? Crystals Form? Cool Solution->Crystals Form? Oiling Out? Oiling Out? Crystals Form?->Oiling Out? No Filter & Dry Filter & Dry Crystals Form?->Filter & Dry Yes Seed or Scratch Seed or Scratch Oiling Out?->Seed or Scratch No Reheat & Add Solvent Reheat & Add Solvent Oiling Out?->Reheat & Add Solvent Yes Add More Solvent->Dissolve in Hot Solvent Seed or Scratch->Crystals Form? Reheat & Add Solvent->Cool Solution

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Tetrahydrofuroic Acid Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of 2-Tetrahydrofuroic acid using ¹H and ¹³C NMR spectroscopy, offering experimental data, detailed protocols, and a comparison with isomeric and analogous compounds.

¹H and ¹³C NMR Spectral Data of this compound

The structural elucidation of this compound is readily achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and multiplicities of the protons and carbons provide a detailed map of the molecule's connectivity.

Table 1: ¹H NMR Spectral Data of this compound

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-2~4.4dd8.0, 5.0
H-5a~4.0m
H-5b~3.8m
H-3a, H-4a~2.2m
H-3b, H-4b~2.0m
-COOH>10br s

Note: Data is typically recorded in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The carboxylic acid proton signal is often broad and may exchange with deuterium in the presence of D₂O.

Table 2: ¹³C NMR Spectral Data of this compound

Assignment Chemical Shift (δ) in ppm
C-1 (COOH)~179
C-2~77
C-5~69
C-3~31
C-4~25

Note: Data is typically recorded in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃: δ = 77.16 ppm).

Comparison with Structural Alternatives

To provide a comprehensive understanding, the NMR data of this compound is compared with its structural isomer, 3-Tetrahydrofuroic acid, and a six-membered ring analogue, Tetrahydropyran-2-carboxylic acid.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)

Proton This compound 3-Tetrahydrofuroic Acid (Predicted) Tetrahydropyran-2-carboxylic Acid (Predicted)
H-α to COOH~4.4 (H-2)~3.0 (H-3)~4.2 (H-2)
H-α to Ether O~4.0, ~3.8 (H-5)~3.9, ~3.7 (H-2 & H-5)~3.9, ~3.5 (H-6)
Other Ring Protons~2.2, ~2.0 (H-3, H-4)~2.1 (H-4)~1.8 - ~1.5
-COOH>10>10>10

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon This compound 3-Tetrahydrofuroic Acid (Predicted) Tetrahydropyran-2-carboxylic Acid (Predicted)
C=O~179~178~177
C-α to COOH~77 (C-2)~45 (C-3)~75 (C-2)
C-α to Ether O~69 (C-5)~73 (C-2), ~68 (C-5)~68 (C-6)
Other Ring Carbons~31 (C-3), ~25 (C-4)~30 (C-4)~28, ~24, ~22

The distinct chemical shifts, particularly for the carbons and protons alpha to the carboxylic acid and the ether oxygen, allow for unambiguous differentiation between these compounds.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Logical Workflow for NMR Analysis

The process of analyzing NMR spectra to elucidate the structure of a compound like this compound follows a logical progression.

NMR_Analysis_Workflow SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Process_H1 Process ¹H Spectrum (Referencing, Phasing) H1_NMR->Process_H1 Process_C13 Process ¹³C Spectrum (Referencing) C13_NMR->Process_C13 Analyze_H1 Analyze ¹H Data (Shifts, Multiplicity, Integration) Process_H1->Analyze_H1 Fragment_ID Identify Molecular Fragments Analyze_H1->Fragment_ID Analyze_C13 Analyze ¹³C Data (Chemical Shifts) Process_C13->Analyze_C13 Analyze_C13->Fragment_ID Connectivity Determine Connectivity (2D NMR if needed) Fragment_ID->Connectivity Structure_Confirm Confirm Structure Connectivity->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

This systematic approach ensures that all spectral information is utilized to accurately determine the molecular structure. The combination of ¹H and ¹³C NMR provides complementary information that is essential for a confident structural assignment.

A Comparative Guide to Catalytic Systems for Furoic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hydrogenation of furoic acid, a bio-derived platform chemical, is a critical transformation for producing valuable downstream chemicals, most notably tetrahydrofuroic acid (THFA). THFA serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and solvents. The efficiency and selectivity of this hydrogenation process are heavily dependent on the chosen catalytic system. This guide provides an objective comparison of various catalytic approaches, including heterogeneous, homogeneous, and electrocatalytic systems, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal system for their needs.

Overview of Catalytic Systems

The conversion of furoic acid to tetrahydrofuroic acid involves the saturation of the furan ring. This can be achieved through several catalytic strategies, each with distinct advantages and limitations.

  • Heterogeneous Catalysis: This is the most common approach, utilizing solid catalysts where the active metal sites are dispersed on a high-surface-area support. These systems are favored for their ease of separation from the reaction mixture, reusability, and stability under various reaction conditions. Noble metals like Palladium (Pd) and Platinum (Pt), often combined with other metals, are frequently used.

  • Homogeneous Catalysis: This method employs soluble organometallic complexes as catalysts. A key advantage is the high selectivity achievable under mild reaction conditions due to the well-defined nature of the active sites. However, the separation of the catalyst from the product can be challenging and costly.

  • Electrocatalytic Hydrogenation: This emerging technique uses electrical energy to drive the hydrogenation reaction at the surface of an electrode (the cathode). It offers the potential for mild reaction conditions and avoids the use of high-pressure gaseous hydrogen. However, research indicates that furoic acid can be less reactive in electrochemical ring hydrogenation compared to other furanic compounds like furfural and furfuryl alcohol[1].

  • Catalytic Transfer Hydrogenation (CTH): CTH presents an alternative to using high-pressure molecular hydrogen. In this method, a hydrogen donor molecule, such as formic acid or an alcohol, provides the hydrogen for the reaction in the presence of a catalyst[2]. This approach can enhance safety and simplify the experimental setup.

Data Presentation: Performance of Catalytic Systems

The performance of various catalytic systems for furoic acid hydrogenation is summarized below.

Table 1: Heterogeneous Catalytic Systems
CatalystReaction ConditionsConversion (%)Selectivity to THFA (%)Yield (%)Reference
Pd-Ni/γ-Al₂O₃ T: 200°C, P: 2.5 MPa H₂, Fixed-bed reactor96.8100~96.8[3]
Pt nanoparticles on hierarchical ZSM-5 Ambient T & P, NaBH₄ as H₂ sourceNearly completeN/A (Products: THFA and 5-hydroxyvaleric acid)N/A[4]
Cinchonidine-modified Pd/Al₂O₃ N/AN/AN/A95 (enantioselective, 32% ee)[5]
Pd/CoOx T: 30°C, H₂ balloon, 6h, WaterN/AN/AN/A[6]

Note: T = Temperature, P = Pressure, N/A = Not Available in the provided search results.

Table 2: Homogeneous Catalytic Systems
CatalystReaction ConditionsConversion (%)Selectivity to THFA (%)Yield (%)Reference
Chiral ferrocene-phosphine catalyst Methanol solutionQuantitativeN/AQuantitative (enantioselective, 24-27% ee)[5]

Experimental Protocols

Below is a generalized experimental protocol for the hydrogenation of furoic acid using a heterogeneous catalyst in a batch reactor.

Objective: To hydrogenate furoic acid to tetrahydrofuroic acid using a supported metal catalyst.

Materials:

  • Furoic Acid

  • Heterogeneous Catalyst (e.g., 5% Pd/C or Pd-Ni/γ-Al₂O₃)

  • Solvent (e.g., Water, Methanol, or Ethanol)

  • High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Filtration system

  • Analytical equipment (e.g., HPLC or GC-MS) for product analysis.

Procedure:

  • Catalyst Loading: The batch reactor is opened, and a specific amount of the heterogeneous catalyst is weighed and placed inside the reactor vessel.

  • Reactant Addition: Furoic acid is weighed and dissolved in the chosen solvent. This solution is then added to the reactor vessel containing the catalyst.

  • Reactor Sealing and Purging: The reactor is securely sealed. To remove air (oxygen), the reactor is purged several times with an inert gas (e.g., nitrogen or argon) and then with low-pressure hydrogen gas.

  • Pressurization and Heating: The reactor is pressurized with hydrogen gas to the desired reaction pressure (e.g., 2.5 MPa)[3]. The stirring is initiated, and the reactor is heated to the target reaction temperature (e.g., 200°C)[3].

  • Reaction: The reaction is allowed to proceed for a predetermined duration (e.g., 4-8 hours). The pressure is monitored throughout the reaction; a drop in pressure may indicate hydrogen consumption.

  • Cooling and Depressurization: After the reaction time is complete, the heating is stopped, and the reactor is cooled to room temperature. The excess hydrogen gas is carefully vented.

  • Product Recovery: The reactor is opened, and the reaction mixture is collected. The solid catalyst is separated from the liquid product mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and stored for potential reuse.

  • Analysis: The liquid sample is analyzed using techniques like HPLC or GC-MS to determine the conversion of furoic acid and the selectivity and yield of the products, primarily tetrahydrofuroic acid.

Visualizations

Reaction Pathway

Furoic_Acid_Hydrogenation_Pathway FA Furoic Acid THFA Tetrahydrofuroic Acid (Main Product) FA->THFA + 4H₂ (Ring Saturation) HVA 5-Hydroxyvaleric Acid (Side Product) THFA->HVA

Caption: Main reaction pathway for furoic acid hydrogenation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Catalyst & Reactant Preparation B 2. Reactor Loading & Sealing A->B C 3. Purging & Pressurizing with H₂ B->C D 4. Heating & Stirring C->D E 5. Cooling & Sample Collection D->E F 6. Catalyst Separation E->F G 7. Product Analysis (HPLC/GC) F->G

Caption: General experimental workflow for catalytic hydrogenation.

Comparison of Catalytic Systems

Catalytic_Systems_Comparison cluster_hetero Heterogeneous Catalysis cluster_homo Homogeneous Catalysis cluster_electro Electrocatalysis H_Catalyst Solid Catalyst (e.g., Pd/C) H_Pros Pros: - Easy Separation - Reusable - High Stability H_Catalyst->H_Pros H_Cons Cons: - Lower Selectivity (sometimes) - Metal Leaching H_Catalyst->H_Cons Ho_Catalyst Soluble Complex (e.g., Rh-phosphine) Ho_Pros Pros: - High Selectivity - Mild Conditions - Well-defined Active Sites Ho_Catalyst->Ho_Pros Ho_Cons Cons: - Difficult Separation - Catalyst Decomposition Ho_Catalyst->Ho_Cons E_Catalyst Electrode Material E_Pros Pros: - No Gaseous H₂ - Mild Conditions - Tunable by Potential E_Catalyst->E_Pros E_Cons Cons: - Lower Reactivity for Furoic Acid - Electrode Deactivation E_Catalyst->E_Cons

References

A Comparative Guide to the FT-IR Spectrum of 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Tetrahydrofuroic acid. The interpretation is supported by a comparison with the spectra of analogous cyclic carboxylic acids, namely cyclopentanecarboxylic acid and the amino acid proline. This document serves as a practical resource for the structural characterization of this compound, a crucial intermediate in the synthesis of various pharmaceuticals.

FT-IR Spectral Data Comparison

The FT-IR spectrum of this compound is characterized by the vibrational modes of its carboxylic acid and saturated five-membered ether ring (tetrahydrofuran) functionalities. The following table summarizes the expected and observed FT-IR absorption bands for this compound and compares them with the experimental data for cyclopentanecarboxylic acid and proline.

Vibrational Mode Functional Group This compound (Expected Wavenumber, cm⁻¹) ** Cyclopentanecarboxylic Acid (Observed Wavenumber, cm⁻¹) Proline (Observed Wavenumber, cm⁻¹) **
O-H StretchCarboxylic Acid3300-2500 (broad)Broad absorption in the 3300-2500 region~2980 (N-H stretch)
C-H StretchAliphatic (CH₂)2990-28502960-28702956-2938
C=O StretchCarboxylic Acid1760-1690~1700~1600 (asymmetric COO⁻ stretch)
CH₂ ScissoringAlkane~1465~14701446-1483
C-O StretchCarboxylic Acid/Ether1320-1210 (acid), 1150-1085 (ether)1300-1200Not distinctly reported
O-H BendCarboxylic Acid1440-1395 and 950-910Not distinctly reportedNot applicable
C-O-C StretchCyclic Ether1150-1085Not applicableNot applicable

Interpretation of the this compound Spectrum

The FT-IR spectrum of this compound is distinguished by several key absorption bands:

  • O-H Stretching: A very broad and intense absorption band is expected between 3300 and 2500 cm⁻¹. This is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1][2][3][4]

  • C-H Stretching: Sharp peaks in the 2990-2850 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tetrahydrofuran ring.[1]

  • C=O Stretching: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid group. The exact position can indicate the extent of hydrogen bonding.[2][3][4][5]

  • C-O Stretching: The spectrum will also feature C-O stretching vibrations. A band in the 1320-1210 cm⁻¹ range is characteristic of the C-O bond in the carboxylic acid, while the C-O-C stretching of the ether in the tetrahydrofuran ring is expected to appear between 1150 and 1085 cm⁻¹.[4][6]

Comparison with Alternatives

  • Cyclopentanecarboxylic Acid: This molecule serves as a good comparison as it contains a five-membered ring and a carboxylic acid group, but lacks the ether oxygen. Its spectrum will show the characteristic broad O-H and sharp C=O stretches of a carboxylic acid, similar to this compound. However, it will lack the distinct C-O-C stretching band of the ether.

  • Proline: As a cyclic amino acid, proline exists as a zwitterion in the solid state. Its FT-IR spectrum is therefore different. Instead of a broad O-H stretch, it shows N-H stretching bands around 2980 cm⁻¹. The carboxylate group (COO⁻) exhibits asymmetric and symmetric stretching vibrations, typically around 1600 cm⁻¹ and 1410 cm⁻¹, respectively, which is at a lower wavenumber than the C=O stretch of a carboxylic acid.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

This protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade

  • Spatula

  • Sample (e.g., this compound)

  • Infrared lamp (optional)

Procedure:

  • Drying: Gently grind approximately 100-200 mg of KBr in an agate mortar to a fine powder. If necessary, dry the KBr in an oven or under an infrared lamp to remove any absorbed water, which can interfere with the spectrum in the O-H region.

  • Sample Preparation: Add 1-2 mg of the solid sample to the ground KBr in the mortar.

  • Mixing: Gently mix the sample and KBr with the pestle for about 1-2 minutes until a homogeneous mixture is obtained. Avoid excessive grinding, which can sometimes induce changes in the sample's crystalline structure.

  • Pellet Formation:

    • Transfer a small amount of the mixture into the pellet-forming die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.[7]

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with known vibrational frequencies of functional groups to interpret the spectrum.

FT-IR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting an FT-IR spectrum.

FTIR_Interpretation_Workflow FT-IR Spectrum Interpretation Workflow A Sample Preparation (e.g., KBr Pellet) C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Peak Identification (Wavenumber, Intensity, Shape) C->D E Functional Group Region Analysis (4000-1500 cm⁻¹) D->E F Fingerprint Region Analysis (<1500 cm⁻¹) D->F G Correlation with Reference Spectra/ Databases E->G F->G H Structural Elucidation G->H

Caption: A flowchart outlining the key steps in the interpretation of an FT-IR spectrum.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of small molecules like 2-Tetrahydrofuroic acid is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this important pharmaceutical intermediate. We delve into the intricacies of its mass spectrometry fragmentation pattern and present detailed experimental protocols to inform your analytical strategy.

This compound, a key building block in the synthesis of several drugs, presents unique analytical challenges due to its polarity and limited volatility. Understanding its behavior under mass spectrometric analysis is crucial for developing robust and reliable analytical methods. This guide offers a head-to-head comparison of GC-MS and LC-MS, empowering you to select the optimal technique for your research needs.

Unraveling the Fragmentation Fingerprint of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion ([M]⁺•) is observed at m/z 116. The fragmentation pattern is dictated by the presence of the carboxylic acid group and the tetrahydrofuran ring.

A plausible fragmentation pathway begins with the loss of the carboxyl group, a common fragmentation for carboxylic acids, resulting in a fragment at m/z 71.[1] Subsequent fragmentation of the tetrahydrofuran ring can lead to the formation of smaller ions. The cyclic ether structure can undergo ring-opening followed by cleavage.[2]

Below is a proposed fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Proposed Mass Spectrometry Fragmentation of this compound M [C₅H₈O₃]⁺• m/z = 116 (Molecular Ion) F71 [C₄H₇O]⁺ m/z = 71 M->F71 - COOH F45 [COOH]⁺ m/z = 45 M->F45 - C₄H₇O F99 [C₅H₇O₂]⁺ m/z = 99 M->F99 - OH F43 [C₃H₇]⁺ m/z = 43 F71->F43 - CO

A proposed fragmentation pathway for this compound.

Head-to-Head Comparison: GC-MS vs. LC-MS

Choosing between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Volatility Requirement High (Derivatization required for this compound)Low (Direct analysis possible)
Sample Preparation More complex (involves derivatization)Simpler (often dilute-and-shoot)
Sensitivity Can be very high, especially with derivatizationGenerally very high, particularly with tandem MS (MS/MS)
Selectivity High, based on chromatographic separation and mass fragmentationVery high, especially with MS/MS
Matrix Effects Generally lower than LC-MSCan be significant, requiring careful method development
Throughput Can be lower due to longer run times and sample preparationCan be higher due to faster analysis times
Cost Generally lower instrument costGenerally higher instrument cost

Experimental Protocols

To provide a practical framework, we outline detailed experimental protocols for the analysis of this compound using both GC-MS and LC-MS.

GC-MS Analysis Protocol (with Derivatization)

Due to its low volatility, this compound requires a derivatization step to convert it into a more volatile compound suitable for GC-MS analysis. Silylation is a common and effective derivatization technique for carboxylic acids.

1. Sample Preparation and Derivatization:

  • Sample Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

LC-MS/MS Analysis Protocol

LC-MS allows for the direct analysis of this compound without derivatization, simplifying sample preparation.

1. Sample Preparation:

  • Sample Extraction: For biological fluids like plasma or urine, protein precipitation followed by centrifugation is a common approach. For example, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed to pellet the precipitated proteins.

  • Dilution: Dilute the supernatant with the initial mobile phase if necessary.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • MRM Transitions:

    • Quantifier: 115.0 -> 71.0

    • Qualifier: 115.0 -> 43.0

Visualizing the Analytical Workflow

The following diagrams illustrate the distinct experimental workflows for GC-MS and LC-MS analysis of this compound.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Analysis Detection->Data

GC-MS workflow for this compound analysis.

LCMS_Workflow LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Dilution Centrifugation->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Detection (MS/MS) Ionization->Detection Data Data Analysis Detection->Data

LC-MS/MS workflow for this compound analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages. The choice between the two will ultimately depend on the specific requirements of the analysis. For applications requiring high throughput and simplified sample preparation, LC-MS/MS is often the preferred method. However, for laboratories where cost is a significant consideration and high sensitivity is still required, a well-optimized GC-MS method with derivatization remains a viable and robust option. By understanding the fragmentation behavior and carefully selecting and validating the analytical method, researchers can ensure accurate and reliable quantification of this important pharmaceutical intermediate.

References

A Comparative Guide to Validated Analytical Methods for 2-Tetrahydrofuroic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Tetrahydrofuroic acid, a key intermediate in various pharmaceutical syntheses, is critical. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview

The following table summarizes the typical validation parameters for the quantification of a small organic acid like this compound using HPLC-UV, LC-MS/MS, and GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
**Linearity (R²) **> 0.998> 0.999> 0.995
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 3%< 10%
Limit of Detection (LOD) ~ 0.1 - 1 µg/mL~ 0.01 - 0.1 ng/mL~ 1 - 10 ng/mL
Limit of Quantitation (LOQ) ~ 0.5 - 5 µg/mL~ 0.05 - 0.5 ng/mL~ 5 - 50 ng/mL

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.

a) Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).

  • Dilute the sample to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5-3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point is a 95:5 (v/v) ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 - 30 °C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 10 - 20 µL.

c) Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 1 to 100 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low levels of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

a) Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

b) Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.

c) Calibration:

  • Prepare calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into the blank biological matrix.

  • Process the standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility.

a) Sample Preparation and Derivatization (for Urine):

  • To 100 µL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Evaporate the organic extract to dryness.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture (e.g., at 60-80 °C for 30-60 minutes) to facilitate the derivatization reaction, which converts the carboxylic acid group to a more volatile trimethylsilyl (TMS) ester.

b) GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: A temperature gradient is typically used, for example, starting at 80 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and its internal standard.

c) Calibration:

  • Prepare calibration standards in a blank matrix and subject them to the same extraction and derivatization procedure as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing & Dissolution dilution Dilution to Working Concentration start->dilution filtration Filtration (0.45 µm) dilution->filtration injection Injection into HPLC System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection integration Peak Area Integration detection->integration quantification Quantification via Calibration Curve integration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + Internal Standard precipitation Protein Precipitation (Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UHPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Area Ratio Calculation detection->integration quantification Quantification via Calibration Curve integration->quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization (Urine) cluster_analysis GC-MS Analysis cluster_data Data Processing start Urine Sample + Internal Standard extraction Liquid-Liquid Extraction start->extraction evaporation Extract Evaporation extraction->evaporation derivatization Derivatization (e.g., with BSTFA) evaporation->derivatization injection Injection into GC System derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection (SIM) separation->detection integration Peak Area Ratio Calculation detection->integration quantification Quantification via Calibration Curve integration->quantification

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 2-Tetrahydrofuroic acid: (R)-(+)-2-Tetrahydrofuroic acid and (S)-(-)-2-Tetrahydrofuroic acid. The primary focus of this comparison is their differential effects on the enzyme proline dehydrogenase (PRODH), a critical enzyme in proline metabolism with implications in cancer biology. Furthermore, this guide highlights the distinct roles each enantiomer plays in the pharmaceutical sciences, with the (S)-enantiomer acting as a bioactive agent and the (R)-enantiomer serving as a valuable chiral building block for the synthesis of complex pharmaceuticals.

Executive Summary

Scientific literature identifies (S)-(-)-2-Tetrahydrofuroic acid as the biologically active enantiomer, demonstrating potent competitive inhibition of proline dehydrogenase (PRODH).[1] In stark contrast, there is a notable absence of data regarding the inhibitory activity of (R)-(+)-2-Tetrahydrofuroic acid against PRODH, suggesting it is significantly less active or inactive. This enantioselective inhibition underscores the stereospecificity of the enzyme's active site. While the (S)-enantiomer exhibits direct biological activity, the (R)-enantiomer is a crucial chiral intermediate in the synthesis of several pharmaceuticals, including the antibiotic Faropenem, the antiviral Baloxavir Marboxil, and the hypertension drug Terazosin.

Data Presentation: Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for the inhibition of proline dehydrogenase by the enantiomers of this compound.

EnantiomerTarget EnzymeBiological ActivityQuantitative Data (Kᵢ)
(S)-(-)-2-Tetrahydrofuroic acid Proline Dehydrogenase (PRODH)Competitive Inhibitor0.3 mM[1]
(R)-(+)-2-Tetrahydrofuroic acid Proline Dehydrogenase (PRODH)No significant inhibitory activity reportedNo data available

Note: The lack of published inhibitory data for the (R)-(+)-enantiomer strongly indicates that the (S)-configuration of the chiral center is essential for binding to and inhibiting the PRODH enzyme.

Experimental Protocols

Proline Dehydrogenase (PRODH) Inhibition Assay

The determination of the inhibitory activity of (S)-(-)-2-Tetrahydrofuroic acid on PRODH is typically performed using a spectrophotometric assay. This assay measures the production of Δ¹-pyrroline-5-carboxylate (P5C), the product of proline oxidation by PRODH.

Principle: The assay relies on the reaction of P5C with ortho-aminobenzaldehyde (o-AB) to form a dihydroquinazolinium compound, which can be detected by its absorbance at 443 nm.[1] Menadione is included as an electron acceptor to enable the catalytic cycling of PRODH.[1][2]

Materials:

  • Purified PRODH enzyme

  • L-proline (substrate)

  • (S)-(-)-2-Tetrahydrofuroic acid (inhibitor)

  • ortho-aminobenzaldehyde (o-AB)

  • Menadione

  • Assay Buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl₂)[1]

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, o-AB, and menadione.

  • Add varying concentrations of the inhibitor, (S)-(-)-2-Tetrahydrofuroic acid, to the wells.

  • To initiate the reaction, add the PRODH enzyme and L-proline to the wells.

  • Immediately measure the change in absorbance at 443 nm over time at room temperature using a microplate spectrophotometer.

  • The initial reaction rates are calculated from the linear portion of the absorbance curve.

  • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway: Proline Catabolism and PRODH Inhibition

G Proline Catabolism and Inhibition by (S)-2-Tetrahydrofuroic Acid cluster_0 Mitochondrion Proline L-Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH Oxidation P5C Δ¹-Pyrroline-5-Carboxylate (P5C) PRODH->P5C Glutamate Glutamate P5C->Glutamate Further Metabolism S_THFA (S)-2-Tetrahydrofuroic Acid S_THFA->PRODH Competitive Inhibition

Caption: Proline catabolism pathway and the inhibitory action of (S)-2-Tetrahydrofuroic acid on PRODH.

Experimental Workflow: PRODH Inhibition Assay

G Workflow for PRODH Inhibition Assay prep Prepare Reaction Mix (Buffer, o-AB, Menadione) add_inhibitor Add (S)-2-Tetrahydrofuroic Acid (Varying Concentrations) prep->add_inhibitor initiate Initiate Reaction (Add PRODH and L-Proline) add_inhibitor->initiate measure Measure Absorbance at 443 nm (Spectrophotometer) initiate->measure analyze Calculate Initial Rates and Determine Ki measure->analyze

Caption: A simplified workflow for determining the inhibitory constant of (S)-2-Tetrahydrofuroic acid on PRODH.

Logical Relationship: Enantiomer Roles in Pharmaceuticals

G Distinct Pharmaceutical Roles of this compound Enantiomers racemic Racemic This compound s_enantiomer (S)-(-)-Enantiomer racemic->s_enantiomer r_enantiomer (R)-(+)-Enantiomer racemic->r_enantiomer bioactivity Direct Biological Activity (PRODH Inhibition) s_enantiomer->bioactivity synthesis Chiral Building Block in Drug Synthesis r_enantiomer->synthesis drugs Pharmaceuticals (e.g., Faropenem, Baloxavir) synthesis->drugs

Caption: The divergent roles of (R)- and (S)-2-Tetrahydrofuroic acid in the pharmaceutical industry.

References

A Comparative Guide to the Synthesis of Enantiopure 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 2-tetrahydrofuroic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry at the C2 position is crucial for the biological activity of these therapeutic agents, making the efficient and selective synthesis of the desired enantiomer a critical aspect of drug development. This guide provides an objective comparison of the three primary synthetic routes to enantiopure this compound: asymmetric hydrogenation, classical resolution of a racemic mixture, and enzymatic kinetic resolution. The performance of each method is evaluated based on experimental data for key parameters such as yield, enantiomeric excess (e.e.), and operational complexity.

Comparison of Synthetic Routes

The selection of a synthetic route to enantiopure this compound is often a trade-off between factors like upfront catalyst cost, development time, atom economy, and scalability. Below is a summary of the key performance indicators for each of the three main strategies.

Data Presentation
Parameter Asymmetric Hydrogenation Classical Resolution Enzymatic Kinetic Resolution
Starting Material 2-Furoic Acid(±)-2-Tetrahydrofuroic AcidRacemic ester of this compound
Key Reagents Chiral Catalyst (e.g., modified Palladium or Rhodium complexes)Chiral Resolving Agent (e.g., (S)-(-)-1-phenylethylamine)Enzyme (e.g., Lipase, Esterase)
Typical Yield High (often quantitative)[1]Theoretically max. 50% for one enantiomer per cycleTheoretically max. 50% for each enantiomer (acid and ester)
Enantiomeric Excess (e.e.) Moderate to High (can be >95% with catalyst optimization)High (>98% achievable with recrystallization)[2]Generally High (>90%)[3]
Scalability Good, but catalyst cost can be a factorWell-established for large-scale production[2]Good, with considerations for enzyme stability and cost
Key Advantages Direct, atom-economical route from an achiral precursor.Robust, well-understood technology. High purity achievable.Mild reaction conditions, high selectivity, environmentally benign.
Key Disadvantages High cost of chiral catalysts. Requires optimization for high e.e.Lower theoretical yield per cycle. Generates a diastereomeric salt waste stream (though the resolving agent can be recovered).Requires a separate step to prepare the racemic ester substrate. The maximum yield for the desired acid is 50%.

Logical Workflow for Route Selection

The choice of a synthetic strategy depends on the specific requirements of the project, such as the desired scale, purity, and cost constraints. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G Start Start: Need Enantiopure This compound High_Atom_Economy High Atom Economy and Directness Critical? Start->High_Atom_Economy Asymmetric_Synthesis Asymmetric Hydrogenation Resolution Resolution Methods Robust_Scalability Robust Scalability and Established Process Preferred? Resolution->Robust_Scalability Classical_Resolution Classical Resolution Enzymatic_Resolution Enzymatic Resolution High_Atom_Economy->Asymmetric_Synthesis Yes High_Atom_Economy->Resolution No Robust_Scalability->Classical_Resolution Yes Mild_Conditions Mild Conditions and High Selectivity Desired? Robust_Scalability->Mild_Conditions No Mild_Conditions->Classical_Resolution No Mild_Conditions->Enzymatic_Resolution Yes

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Asymmetric Hydrogenation of 2-Furoic Acid

This method involves the direct catalytic hydrogenation of the furan ring of 2-furoic acid using a chiral catalyst to induce enantioselectivity.

Example Protocol (Homogeneous Hydrogenation):

  • A chiral ferrocene-phosphine catalyst is dissolved in methanol in a high-pressure reactor.

  • 2-Furoic acid is added to the solution.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure.

  • The reaction mixture is stirred at a controlled temperature until the consumption of hydrogen ceases.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Note: Specific catalysts, such as cinchonidine-modified palladium on alumina, can be used in heterogeneous systems, offering simpler catalyst removal.[1]

Classical Resolution of (±)-2-Tetrahydrofuroic Acid

This is a widely used industrial method that involves the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Example Protocol using (S)-(-)-1-Phenylethylamine:

  • Salt Formation: (±)-2-Tetrahydrofuroic acid (1.0 eq) is dissolved in a suitable solvent, such as monochlorobenzene.[1] (S)-(-)-1-phenylethylamine (1.0 eq) is added dropwise.[1] The mixture is heated (e.g., to 65°C) to ensure complete dissolution.[2]

  • Crystallization: The solution is then cooled gradually to room temperature (e.g., over 6 hours) to allow for the selective precipitation of the diastereomeric salt of (R)-(+)-2-tetrahydrofuroic acid.[1][2] The precipitated crystals are collected by filtration.

  • Recrystallization (Optional): To enhance the optical purity, the collected crystals can be recrystallized from a fresh portion of the solvent. This step can be repeated until the desired enantiomeric excess (e.g., >98%) is achieved.[1]

  • Decomposition of the Salt: The purified diastereomeric salt is suspended in a mixture of water and an organic solvent (e.g., methylene chloride).[1] The pH of the aqueous layer is adjusted to 1-2 with a mineral acid like HCl to liberate the free carboxylic acid.[1]

  • Isolation: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield enantiopure (R)-(+)-2-tetrahydrofuroic acid.[1] The chiral amine can be recovered from the mother liquor for reuse.[2]

Enzymatic Kinetic Resolution of a Racemic Ester of this compound

This method utilizes the stereoselectivity of an enzyme, typically a lipase or esterase, to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the resulting acid and the unreacted ester.

Example Protocol for Enzymatic Hydrolysis:

  • Reaction Setup: A racemic ester of this compound (e.g., the methyl or ethyl ester) is suspended in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).[3]

  • Enzymatic Reaction: The enzyme (e.g., a lipase from Candida antarctica or an esterase) is added to the mixture.[3] The reaction is stirred at a controlled temperature (e.g., 30°C). The progress of the reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached.[3]

  • Work-up: Once the desired conversion is achieved, the reaction is terminated by acidifying the mixture to pH 2 with an acid (e.g., 1 M HCl).[3]

  • Separation: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted ester (one enantiomer), and the aqueous layer will contain the salt of the hydrolyzed carboxylic acid (the other enantiomer).

  • Isolation: The organic layer is separated, dried, and concentrated to isolate the unreacted ester. The aqueous layer is then further acidified and extracted with an organic solvent to isolate the enantiomerically enriched this compound.

Concluding Remarks

The synthesis of enantiopure this compound can be effectively achieved through several distinct methodologies. Asymmetric hydrogenation offers an elegant and direct approach, though it may require significant investment in catalyst screening and procurement. Classical resolution remains a robust and scalable option, particularly when high enantiomeric purity is paramount, despite its inherent 50% yield limitation per cycle. Enzymatic resolution has emerged as a powerful "green" alternative, providing high enantioselectivity under mild conditions. The ultimate choice of synthetic route will depend on a careful evaluation of the specific project goals, available resources, and economic considerations.

References

A Comparative Crystallographic Analysis of 2-Tetrahydrofuroic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of 2-tetrahydrofuroic acid and its derivatives, supported by experimental data. The information presented is intended to aid researchers in understanding the solid-state properties of these compounds, which is crucial for applications in medicinal chemistry and materials science.

Introduction to this compound and its Derivatives

This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals. Its derivatives, including esters and amides, are of significant interest due to their diverse biological activities. The three-dimensional arrangement of atoms in the crystalline state, determined by X-ray crystallography, profoundly influences the physicochemical properties of these molecules, such as solubility, stability, and bioavailability. Understanding these crystal structures allows for the rational design of new derivatives with optimized properties.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for this compound and a selection of its derivatives. This data provides a quantitative comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(R)-Tetrahydro-2-furancarboxylic acid monohydrate[1]C₅H₁₀O₄MonoclinicP2₁11.670(2)6.177(3)10.704(2)115.11(2)698.7(4)4
(2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetateC₁₄H₁₈O₄MonoclinicP2₁/c10.334(3)11.533(3)11.593(3)97.43(3)1370.1(6)4
N-(4-fluorophenyl)-2-tetrahydrofuramideC₁₁H₁₂FNO₂MonoclinicP2₁/n13.061(3)5.669(1)14.310(3)108.01(3)1006.3(4)4

Data for (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate and N-(4-fluorophenyl)-2-tetrahydrofuramide was obtained from the Cambridge Structural Database (CSD) with deposition numbers 1909848 and 1454332, respectively.

Experimental Protocols

The determination of the crystal structures presented above involves a standardized workflow. Below is a detailed methodology for single-crystal X-ray diffraction analysis.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of this compound derivatives is slow evaporation from a saturated solution.

  • Materials:

    • Purified this compound derivative

    • High-purity solvent (e.g., ethanol, ethyl acetate, or a mixture)

    • Small, clean vials or test tubes

    • Parafilm or a loosely fitting cap

  • Procedure:

    • Prepare a saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with parafilm pierced with a few small holes or a loose cap to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Instrumentation:

    • Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Cryo-system for low-temperature data collection (optional, but often recommended to reduce thermal motion).

  • Procedure:

    • A single crystal of appropriate size is selected and mounted on a goniometer head.

    • The crystal is placed in the X-ray beam of the diffractometer.

    • The unit cell parameters and crystal system are determined from initial diffraction images.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is measured.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

  • Software:

    • Software for data integration and reduction (e.g., SAINT, HKL-2000).

    • Structure solution and refinement software (e.g., SHELX, Olex2).

  • Procedure:

    • The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

    • The final structure is validated using various crystallographic metrics.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A generalized workflow for single-crystal X-ray crystallography.

Conclusion

This guide has presented a comparative overview of the crystallographic data for this compound and two of its derivatives, an ester and an amide. The provided data and experimental protocols offer a valuable resource for researchers working with these compounds. The differences in their crystal packing and unit cell parameters, as highlighted in the comparison table, can be correlated with their macroscopic properties, aiding in the development of new materials and pharmaceutical agents with desired characteristics. Further crystallographic studies on a wider range of this compound derivatives are encouraged to expand our understanding of their structure-property relationships.

References

A Spectroscopic Comparison of 2-Tetrahydrofuroic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Tetrahydrofuroic acid and its methyl and ethyl esters. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and includes visualizations to clarify molecular structures and analytical workflows.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. Its esters, such as methyl 2-tetrahydrofuroate and ethyl 2-tetrahydrofuroate, are also important intermediates and can exhibit distinct physicochemical properties. A thorough understanding of their spectroscopic characteristics is essential for researchers working with these molecules. This guide offers a comparative analysis of their spectral data to facilitate their unambiguous identification and differentiation.

Molecular Structures

The fundamental structures of this compound and its methyl and ethyl esters are depicted below. The core tetrahydrofuran ring is maintained, with variation occurring at the carboxyl group.

G cluster_acid This compound cluster_methyl Methyl 2-Tetrahydrofuroate cluster_ethyl Ethyl 2-Tetrahydrofuroate Acid label_acid C₅H₈O₃ MW: 116.12 Methyl label_methyl C₆H₁₀O₃ MW: 130.14 Ethyl label_ethyl C₇H₁₂O₃ MW: 144.17

Figure 1: Molecular Structures

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (CDCl₃, 300 MHz)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 10.58s--COOH
4.53dd8.1, 4.9H-2
4.05-3.92m-H-5
2.37-2.28m-H-3
2.15-1.95m-H-3, H-4
Methyl 2-Tetrahydrofuroate *~4.4t~7.0H-2
~3.9m-H-5
~3.7s--OCH₃
~2.2m-H-3, H-4
~2.0m-H-3, H-4
Ethyl 2-Tetrahydrofuroate [1]4.38dd8.1, 4.9H-2
4.14q7.2-OCH₂CH₃
3.99-3.81m-H-5
2.24-2.12m-H-3
2.00-1.79m-H-3, H-4
1.22t7.2-OCH₂CH₃

Note: Experimental data for Methyl 2-Tetrahydrofuroate is limited; predicted values are provided for reference.

Table 2: ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 179.0C=O
76.8C-2
69.2C-5
30.5C-3
25.8C-4
Methyl 2-Tetrahydrofuroate ~174C=O
~76C-2
~69C-5
~52-OCH₃
~30C-3
~25C-4
Ethyl 2-Tetrahydrofuroate ~173C=O
~76C-2
~69C-5
~61-OCH₂CH₃
~30C-3
~25C-4
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (liquid film)

CompoundWavenumber (cm⁻¹)Assignment
This compound 2950-2850O-H stretch (broad)
1730C=O stretch
1080C-O stretch (ether)
Methyl 2-Tetrahydrofuroate 2950-2850C-H stretch
~1740C=O stretch (ester)
~1100C-O stretch (ether)
Ethyl 2-Tetrahydrofuroate 2950-2850C-H stretch
~1735C=O stretch (ester)
~1100C-O stretch (ether)

Note: Specific experimental IR data for the esters is limited.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 11671, 43
Methyl 2-Tetrahydrofuroate 13099, 71, 43
Ethyl 2-Tetrahydrofuroate 14499, 71, 45, 29

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

For liquid samples, a drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample analysis.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The standard electron energy for EI is 70 eV. The mass analyzer, such as a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).

Analytical Workflow

The general workflow for the spectroscopic analysis of this compound and its esters is illustrated below.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Neat Film) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data MS->Data

Figure 2: General Spectroscopic Analysis Workflow

Conclusion

References

Safety Operating Guide

Safe Disposal of 2-Tetrahydrofuroic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Tetrahydrofuroic Acid, a corrosive compound that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety Precautions and Spill Management

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). In the event of a spill, contain the material using an inert absorbent and place it in a suitable, closed container for disposal.[1][3] Do not allow the chemical to enter drains.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1]
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique.[1][2]
Skin Protection Wear protective clothing to prevent skin contact.[1][4]
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The following protocol outlines the general steps to be taken:

  • Segregation and Labeling:

    • Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions.

    • Clearly label the waste container with the chemical name ("this compound"), and relevant hazard symbols (Corrosive).

  • Containerization:

    • Use a compatible, leak-proof, and tightly sealed container for storing the waste.

    • Ensure containers are kept upright to prevent leakage.[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and bases.[4][5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

    • The typical disposal method involves incineration in a chemical incinerator equipped with an afterburner and scrubber after dissolving or mixing the material with a combustible solvent.[1]

  • Disposal of Contaminated Materials:

    • Any materials used for spill cleanup (e.g., absorbent pads, contaminated soil) and empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_waste Collect Waste into Labeled, Closed Container spill->collect_waste No contain_spill->collect_waste store_waste Store in Designated, Secure Area collect_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal provide_sds Provide Safety Data Sheet contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Tetrahydrofuroic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Tetrahydrofuroic Acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the required PPE for handling this compound. It is crucial to select equipment based on the concentration and quantity of the substance being used[2].

PPE CategorySpecificationRationale
Hand Protection Primary: Butyl rubber or Neoprene gloves.Secondary (for incidental splash protection only): Nitrile gloves (minimum 5 mil thickness), changed immediately upon contact.Provides robust protection against corrosive organic acids. Nitrile offers minimal short-term protection.[3][4]
Eye and Face Protection Tightly fitting safety goggles.8-inch minimum face shield.Protects against splashes and vapors that can cause severe eye damage.[2]
Body Protection Chemical-resistant laboratory coat.Complete chemical protection suit for large quantities or risk of significant exposure.Prevents skin contact and contamination of personal clothing.[2]
Respiratory Protection Nuisance Exposure: P95 (US) or P1 (EU EN 143) particle respirator.Higher-Level Protection: OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.Protects against inhalation of harmful dusts, vapors, or aerosols.[1]

Glove Selection and Use

Glove MaterialResistance to Organic AcidsRecommended Use for this compound
Butyl Rubber ExcellentRecommended for prolonged contact or immersion.
Neoprene Good to ExcellentA suitable alternative to Butyl rubber for a range of applications.
Nitrile Fair to PoorNot recommended for direct or prolonged contact. Use only for incidental splash protection and replace immediately after exposure.[3][5][6]
Natural Rubber (Latex) Fair to PoorNot recommended due to potential for degradation and allergic reactions.[4]

Always inspect gloves for damage before use and employ proper removal techniques to avoid skin contact with a contaminated surface.[1][2]

2. Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize risk.

Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[7].

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing by consistently wearing the appropriate PPE[1].

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling and weighing[1].

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before breaks[2][3].

Storage Protocol

  • Container: Keep the container tightly closed in a dry and well-ventilated place[2].

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents and bases[8].

  • Labeling: Ensure containers are clearly and accurately labeled according to regulatory standards.

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only[2].

3. Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Waste Streams: Segregate waste into three streams:

    • Unused Product: Collect surplus and non-recyclable this compound in a designated, labeled, and sealed container.

    • Contaminated Labware: Collect all disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, paper towels) in a separate, clearly labeled hazardous waste container.

    • Contaminated Sharps: Dispose of any contaminated sharps in a designated sharps container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Corrosive, Harmful).

Disposal Procedure

  • Professional Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal company[1]. Do not dispose of this chemical down the drain[1][2].

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated Packaging: Dispose of the original product container as unused product waste[1].

4. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.

  • Absorb: For liquid spills, use an inert absorbent material. For solid spills, sweep up carefully without creating dust.

  • Collect: Place the absorbed material or swept-up solid into a suitable, closed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

5. Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Identify Hazards handling_hood Work in Fume Hood prep_ppe->handling_hood handling_procedure Perform Experiment handling_hood->handling_procedure cleanup_decon Decontaminate Work Area handling_procedure->cleanup_decon storage Store Securely handling_procedure->storage cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff disposal Dispose via Licensed Vendor cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tetrahydrofuroic Acid
Reactant of Route 2
2-Tetrahydrofuroic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。